2-Methylquinazolin-4-ol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-24-0 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methyl-4(3H)-quinazolinone
Introduction
2-Methyl-4(3H)-quinazolinone is a key heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological activities. Derivatives of this molecule have demonstrated a wide range of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities. The quinazolinone nucleus is a privileged structure in medicinal chemistry and is found in several marketed drugs. This technical guide provides an in-depth overview of the primary synthetic routes to 2-Methyl-4(3H)-quinazolinone, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of 2-Methyl-4(3H)-quinazolinone can be achieved through several efficient pathways, primarily utilizing three key starting materials: anthranilic acid, 2-aminobenzamide, and isatoic anhydride. Each route offers distinct advantages in terms of reagent availability, reaction conditions, and overall yield.
Synthesis from Anthranilic Acid
This is one of the most traditional and widely used methods. The synthesis is typically a two-step process, beginning with the cyclization of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.
Caption: General experimental workflow for the synthesis of 2-Methyl-4(3H)-quinazolinone.
Reaction Pathway from Anthranilic Acid
The reaction proceeds via the formation of 2-methyl-4H-3,1-benzoxazin-4-one (acetylanthranil) as a key intermediate. This intermediate readily reacts with a nitrogen source, such as ammonia or hydrazine, to yield the final quinazolinone product through a ring-opening and subsequent recyclization mechanism.
Caption: Synthetic pathway starting from anthranilic acid.
Experimental Protocol:
-
Synthesis of 2-Methyl-4H-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.[1]
-
Isolation of Intermediate: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are evaporated under reduced pressure to obtain the crude benzoxazinone intermediate.[1]
-
Formation of Quinazolinone: The crude benzoxazinone is then reacted with a suitable amine source. For example, it can be condensed with hydrazine hydrate to form 3-amino-2-methylquinazolin-4(3H)-one.[2] For the synthesis of the unsubstituted title compound, reaction with ammonia or ammonium acetate is required.
Synthesis from 2-Aminobenzamide
This route provides a more direct approach by using 2-aminobenzamide (anthranilamide), which already contains the necessary amide functionality. Cyclization with a reagent that provides the remaining two carbon atoms of the heterocyclic ring, such as triethylorthoacetate, is a common and high-yielding method.[3][4]
Caption: Synthetic pathway starting from 2-aminobenzamide.
Experimental Protocol:
-
Reaction Setup: A mixture of 2-aminobenzamide (0.68 g, 0.005 mol) and triethylorthoacetate (0.81 g, 0.005 mol) is prepared.[3]
-
Reaction: The mixture is heated. While the original source does not specify the exact temperature and time, similar reactions are typically refluxed in a suitable solvent like ethanol with an acid catalyst for several hours.[4]
-
Work-up and Isolation: The reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
Purification: The crude product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield pure 2-Methyl-4(3H)-quinazolinone.[3]
Synthesis from Isatoic Anhydride
Isatoic anhydride is another versatile starting material for quinazolinone synthesis. It can undergo a one-pot, multi-component reaction with an aldehyde (to provide the C2-substituent) and an ammonium source in the presence of an oxidant.[5][6]
Caption: Synthetic pathway starting from isatoic anhydride.
Experimental Protocol (General for 2-Substituted Quinazolinones):
-
Reaction Mixture: A mixture of isatoic anhydride (0.61 mmol), an aldehyde (0.67 mmol), and ammonium chloride (1.84 mmol) is prepared in ethanol (10 mL).[5] For the synthesis of the 2-methyl derivative, acetaldehyde or a precursor would be used.
-
Oxidant Addition: An oxidant such as sodium hypochlorite (NaOCl) (0.91 mmol) is added to the mixture.[5]
-
Reaction Conditions: The resulting mixture is stirred at 80-85°C for 2-3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5]
-
Isolation: Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 2-Methyl-4(3H)-quinazolinone and some of its derivatives from various reported methods.
Table 1: Reaction Conditions and Yields
| Starting Material | Key Reagents | Method | Yield (%) | Reference |
| 2-Aminobenzamide | Triethylorthoacetate | Heating/Condensation | 94% | [3] |
| Anthranilic Acid | Acetic Anhydride, Amine | Two-step, Heating | 66-79% | [1] |
| Anthranilic Acid | Thioacetamide | Fusion | 88% | [7] |
| Isatoic Anhydride | Aldehyde, NH₄Cl, NaOCl | One-pot, Oxidative | Good-Excellent | [5] |
Table 2: Physical and Spectroscopic Data for 2-Methyl-4(3H)-quinazolinone
| Property | Value | Reference |
| Melting Point (°C) | 231-233 | [3] |
| ¹H NMR (DMSO-d₆, δ ppm) | ||
| -CH₃ (singlet) | ~2.3-2.56 | [3][8] |
| Aromatic Protons (multiplets) | ~7.10-8.11 | [1][3] |
| -NH (singlet) | ~11.45-12.59 | [3][9] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ||
| -CH₃ | ~21.5-24.5 | [1] |
| Aromatic Carbons | ~120-148 | [1] |
| C=O | ~161.8 | [1] |
| IR (KBr, cm⁻¹) | ||
| N-H Stretch | ~3200-3400 | |
| C=O Stretch | ~1680-1695 | [3][7] |
| C=N Stretch | ~1568-1641 | [3][7] |
Note: Exact spectral shifts can vary slightly based on the solvent and instrument used.
Conclusion
The synthesis of 2-Methyl-4(3H)-quinazolinone is well-established, with multiple reliable and high-yielding routes available to researchers. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The methods starting from anthranilic acid and 2-aminobenzamide are the most frequently cited and provide excellent yields and purity.[1][3] The development of green chemistry approaches, such as using deep eutectic solvents or microwave irradiation, is also making these syntheses more efficient and environmentally friendly.[1][10] This guide provides the foundational information necessary for the successful synthesis and characterization of this important heterocyclic compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 8. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4(3H)-quinazolinone, a key heterocyclic compound with significant interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data and methodologies in a structured and accessible format. Quinazolinone derivatives are known for their wide range of biological activities, and a thorough understanding of their physicochemical characteristics is fundamental to the design and development of new therapeutic agents.[1][2]
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic behavior. For 2-Methyl-4(3H)-quinazolinone, a summary of its key properties is presented below.
Quantitative Data Summary
The following table summarizes the available quantitative data for 2-Methyl-4(3H)-quinazolinone. It is important to note that some of these values are experimentally determined, while others are estimates or predictions from computational models.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₉H₈N₂O | - | [3][4] |
| Molecular Weight | 160.17 g/mol | - | [3][4] |
| Melting Point | 231-233 °C | Experimental | [3][5][6][7] |
| Boiling Point | 286.07 °C | Rough Estimate | [3][5][8][9] |
| Density | 1.1846 g/cm³ 1.26 g/cm³ | Rough Estimate Predicted | [3][5][8][9] [6] |
| Water Solubility | < 0.1 mg/mL (insoluble) | Experimental | [3][8] |
| Solubility in Organic Solvents | DMSO: 50 mg/mL (requires sonication) | Experimental | [3][5][8] |
| pKa | 3.60 ± 0.20 11.20 ± 0.20 | Predicted | [3][5] [6] |
| LogP | 1.27 | - | [10] |
| Refractive Index | 1.5570 | Estimate | [3][5][8][9] |
| Appearance | White to almost white powder or crystal | - | [3][5] |
| λmax | 316 nm (in CH₃CN) | Experimental | [3][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis and characterization of 2-Methyl-4(3H)-quinazolinone.
Synthesis of 2-Methyl-4(3H)-quinazolinone
A common and efficient method for the synthesis of 2-Methyl-4(3H)-quinazolinone involves a two-step process starting from anthranilic acid.[11][12][13]
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one:
-
Anthranilic acid is reacted with an excess of acetic anhydride.
-
The mixture is heated under reflux for a specified period, typically 1-2 hours.
-
Upon cooling, the intermediate product, 2-Methyl-4H-3,1-benzoxazin-4-one, crystallizes out.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., cold ether or petroleum ether), and dried.
-
-
Synthesis of 2-Methyl-4(3H)-quinazolinone:
-
The synthesized 2-Methyl-4H-3,1-benzoxazin-4-one is then reacted with a nitrogen source, such as ammonia (from ammonium acetate or aqueous ammonia) or an amine.[13]
-
For the synthesis of the title compound, the benzoxazinone is typically refluxed with ammonium acetate in glacial acetic acid for several hours.[13]
-
Alternatively, the reaction can be carried out by heating the benzoxazinone with aqueous ammonia.
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate of 2-Methyl-4(3H)-quinazolinone is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[13]
-
Spectroscopic Characterization
The structure and purity of the synthesized 2-Methyl-4(3H)-quinazolinone are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is typically recorded using a KBr pellet or as a thin film.
-
Characteristic absorption bands are observed for the C=O stretching of the amide group (around 1680-1700 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and N-H stretching (a broad band around 3200-3400 cm⁻¹).[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[11]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinazolinone ring system, a singlet for the methyl group protons (around 2.0-2.5 ppm), and a broad singlet for the N-H proton (which may be exchangeable with D₂O).[11]
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon (around 160-170 ppm), the carbon of the C=N bond, the methyl carbon, and the aromatic carbons.[11]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
The molecular ion peak [M]⁺ corresponding to the molecular weight of 160.17 would be observed.
-
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a generalized experimental workflow for the determination of key physicochemical properties of a compound like 2-Methyl-4(3H)-quinazolinone.
Caption: A generalized experimental workflow for physicochemical profiling.
Logical Relationship of Physicochemical Properties in Drug Development
The interplay of various physicochemical properties is crucial for the oral bioavailability of a drug candidate.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 6. 2-METHYL-4(3H)-QUINAZOLINONE | 132305-21-6 [chemicalbook.com]
- 7. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [chemicalbook.com]
- 8. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [amp.chemicalbook.com]
- 9. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [amp.chemicalbook.com]
- 10. 2-Methyl-4(3H)-quinazolinone | SIELC Technologies [sielc.com]
- 11. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methyl-4(3H)-quinazolinone: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry. The document details its discovery and historical development, outlines various synthetic methodologies with comparative data, and explores its diverse pharmacological activities. Emphasis is placed on its anticancer properties, including its role as a potential modulator of key signaling pathways. Detailed experimental protocols for its synthesis are provided, alongside a collection of quantitative biological data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its mechanism of action and synthetic routes.
Introduction
Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their wide range of biological activities. The core structure, consisting of a benzene ring fused to a pyrimidinone ring, serves as a privileged scaffold in drug discovery. Among its numerous derivatives, 2-Methyl-4(3H)-quinazolinone is a fundamental representative that has been the subject of extensive research. Its derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, antifungal, and anticonvulsant agents.[1][2][3] This guide aims to provide a detailed technical resource on the discovery, history, synthesis, and biological importance of 2-Methyl-4(3H)-quinazolinone.
Discovery and History
The history of 2-Methyl-4(3H)-quinazolinone is intrinsically linked to the broader exploration of the quinazolinone scaffold. The first synthesis of a quinazolinone derivative was reported as early as 1869.[4] The parent compound of the quinazolinone series was first synthesized in 1895 by August Bischler and Lang.[5]
While a definitive singular "discovery" of 2-Methyl-4(3H)-quinazolinone is not prominently documented, its synthesis and study are part of the early exploration of quinazolinone chemistry. One of the earliest and most common methods for its preparation is the Niementowski quinazolinone synthesis , which involves the condensation of anthranilic acid with amides.[6] The development of various synthetic routes throughout the 20th century has made 2-Methyl-4(3H)-quinazolinone and its derivatives readily accessible for biological screening, leading to the discovery of their diverse pharmacological properties. A significant milestone in the history of quinazolinones was the synthesis of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), a potent hypnotic and sedative, which spurred further interest in the pharmacological activities of this class of compounds.[7]
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 2-Methyl-4(3H)-quinazolinone. The choice of method often depends on the availability of starting materials, desired yield, and reaction conditions.
Synthesis from Anthranilic Acid and Acetic Anhydride (via Benzoxazinone intermediate)
A widely used and efficient method involves the reaction of anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine source, such as ammonia or hydrazine, to yield 2-Methyl-4(3H)-quinazolinone.[6][8]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure to yield the crude benzoxazinone intermediate.[1]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone The crude 2-methyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol, and treated with an excess of aqueous ammonia (25%). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure 2-Methyl-4(3H)-quinazolinone.[1]
Niementowski Reaction
This classic method involves the condensation of anthranilic acid with acetamide at high temperatures to directly form the quinazolinone ring.
A mixture of anthranilic acid (1 mole) and acetamide (2 moles) is heated at 180-200 °C for 4-5 hours. After cooling, the reaction mixture is treated with a dilute acid to neutralize any unreacted starting material and then with a base to precipitate the product. The crude product is filtered, washed, and recrystallized.
Synthesis from 2-Aminobenzamide and Triethylorthoacetate
This method provides a high-yield synthesis under relatively mild conditions.
Anthranilamide (0.005 mol) and triethylorthoacetate (0.005 mol) are refluxed in 20 ml of ethanol with stirring. The reaction is monitored by TLC until the starting material disappears (typically 2 hours). The solution is then concentrated under vacuum and the product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the solid product, which is then recrystallized from a suitable solvent like dimethylformamide (DMF). A yield of 94% has been reported for this method.[9][10]
Lithiation of 2-Methyl-4(3H)-quinazolinone for further functionalization
For the synthesis of derivatives, 2-Methyl-4(3H)-quinazolinone can be double lithiated using a strong base like lithium diisopropylamide (LDA) and then reacted with various electrophiles.[5]
A 2 M solution of LDA (3 equivalents) is added dropwise to a stirred solution of 2-Methyl-4(3H)-quinazolinone (1 equivalent) in anhydrous THF at -78 °C under an argon atmosphere. The mixture is stirred for 1 hour, after which an aldehyde (1 equivalent) is added. The reaction is stirred for an additional 2 hours and then allowed to warm to room temperature before being neutralized.[5]
Summary of Synthetic Methods
| Starting Material(s) | Key Reagents | Intermediate | Typical Yield | Reference(s) |
| Anthranilic Acid, Acetic Anhydride | Ammonia | 2-Methyl-4H-3,1-benzoxazin-4-one | Good to Excellent | [1][6][8] |
| Anthranilic Acid, Acetamide | Heat | - | Moderate | [6] |
| 2-Aminobenzamide, Triethylorthoacetate | Ethanol | - | 94% | [9][10] |
| 2-Methyl-4(3H)-quinazolinone | LDA, Aldehyde | Dilithiated intermediate | Good | [5] |
Biological Activities and Mechanism of Action
2-Methyl-4(3H)-quinazolinone and its derivatives exhibit a broad spectrum of biological activities.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. Many derivatives act as inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12] Overexpression of EGFR is a hallmark of many cancers, and its inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[13][14]
While direct studies on 2-Methyl-4(3H)-quinazolinone's inhibition of EGFR are limited, numerous studies on its derivatives strongly suggest this mechanism. The quinazolinone core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling.
Anti-inflammatory Activity
Certain derivatives of 2-Methyl-4(3H)-quinazolinone have demonstrated significant anti-inflammatory properties. This is thought to be mediated, in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.
Antimicrobial Activity
2-Methyl-4(3H)-quinazolinone has shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10] It has been reported to have good activity against Staphylococcus aureus and Bacillus subtilis.[15] Some studies suggest that its mechanism of action may involve the inhibition of bacterial DNA-dependent RNA polymerase.[15] Antifungal activity against species like Candida albicans has also been observed.[9]
Anticonvulsant Activity
The structural similarity of some 2-Methyl-4(3H)-quinazolinone derivatives to the sedative-hypnotic drug methaqualone has led to investigations into their central nervous system effects. Several derivatives have been found to possess anticonvulsant properties.
Quantitative Biological Data
The following tables summarize some of the reported quantitative biological data for 2-Methyl-4(3H)-quinazolinone and its derivatives.
Anticancer Activity (IC50 values)
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Methyl-3-(aryl)-quinazolin-4-one | Leukemia (L1210) | 5.8 | - |
| 2-Methyl-3-(aryl)-quinazolin-4-one | Breast (MCF-7) | 0.34 | - |
| 2-Methyl-3-(aryl)-quinazolin-4-one | Burkitt lymphoma (CA46) | 1.0 | - |
| 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [11] |
| 7-Chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | Mutant T790M/L858R EGFR | 0.031 | [1] |
| 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFRwt | 0.0461 | - |
Note: The table includes data for derivatives to illustrate the potential of the scaffold.
Antimicrobial Activity (MIC values)
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 2-Methyl-4(3H)-quinazolinone | Escherichia coli | - | [9] |
| 2-Methyl-4(3H)-quinazolinone | Klebsiella pneumonia | - | [9] |
| 2-Methyl-4(3H)-quinazolinone | Pseudomonas aeruginosa | - | [9] |
| 2-Methyl-4(3H)-quinazolinone | Staphylococcus aureus | - | [9] |
| 2-Methyl-4(3H)-quinazolinone | Candida albicans | - | [9] |
Note: Specific MIC values for the parent compound were not consistently available in the reviewed literature, though its activity is reported.
Experimental Workflows
The synthesis of 2-Methyl-4(3H)-quinazolinone and its derivatives typically follows a structured workflow from starting materials to the final purified product.
Conclusion
2-Methyl-4(3H)-quinazolinone is a foundational heterocyclic compound with a rich history and a promising future in drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for medicinal chemists. The primary mechanism of anticancer action for many of its derivatives appears to be the inhibition of EGFR tyrosine kinase and the subsequent disruption of critical cell signaling pathways. Further research into the specific molecular targets of 2-Methyl-4(3H)-quinazolinone itself and the development of novel derivatives with enhanced potency and selectivity will continue to be a vibrant area of investigation for the development of new therapeutic agents.
References
- 1. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 3. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to the Structural Isomers and Tautomerism of 2-Methyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4(3H)-quinazolinone, a core heterocyclic scaffold in numerous biologically active compounds, exhibits complex structural isomerism and tautomerism that significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of the structural isomers and tautomeric equilibria of 2-Methyl-4(3H)-quinazolinone. It delves into the experimental and computational methodologies used to characterize and quantify the different tautomeric forms, presents available quantitative data, and outlines detailed experimental protocols for researchers in the field.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in drug design and development. The tautomeric state of a molecule can profoundly affect its lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and ultimately, its interaction with biological targets. For drug development professionals, a thorough understanding of the tautomeric landscape of a lead compound is paramount for optimizing its pharmacokinetic and pharmacodynamic profiles. 2-Methyl-4(3H)-quinazolinone serves as a pertinent example of how tautomerism can dictate molecular behavior, making its study a valuable endeavor for medicinal chemists and pharmacologists.
Structural Isomers of 2-Methyl-4-quinazolinone
The fundamental structure of 2-methyl-4-quinazolinone can exist as different structural isomers, primarily differing in the position of the double bonds and the exocyclic oxygen. The two most relevant isomers are 2-Methyl-4(3H)-quinazolinone and 2-Methyl-4-hydroxyquinazoline.
dot
Caption: Structural isomers of 2-methyl-4-quinazolinone.
Tautomerism of 2-Methyl-4(3H)-quinazolinone
2-Methyl-4(3H)-quinazolinone can exist in several tautomeric forms, primarily through keto-enol and amino-imino tautomerization. The principal tautomers are the 4(3H)-keto (amide), 4-hydroxy (enol), and the less common 4(1H)-keto forms.
dot
Caption: Tautomeric forms of 2-Methyl-4(3H)-quinazolinone.
The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and pH.
Quantitative Analysis of Tautomeric Equilibrium
Determining the relative populations of tautomers is crucial for understanding the compound's properties. This is achieved through a combination of experimental and computational methods.
Computational Studies
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, their equilibrium populations can be estimated.
Table 1: Predicted Relative Stability of 2-Methyl-4(3H)-quinazolinone Tautomers (General Trend from Analogous Systems)
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Predicted Trend) | Relative Energy (kcal/mol) - Polar Solvent (Predicted Trend) |
| 2-Methyl-4(3H)-quinazolinone (Keto) | 0 (Most Stable) | 0 (Most Stable) |
| 2-Methyl-4-hydroxyquinazoline (Enol) | > 5 | > 8 |
| 2-Methyl-4(1H)-quinazolinone (Imino-Keto) | > 10 | > 12 |
Note: These values are illustrative and based on trends observed in computational studies of similar quinazolinone structures. Specific values for 2-Methyl-4(3H)-quinazolinone would require dedicated calculations.
Experimental Determination
Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the main experimental techniques used to quantify tautomeric equilibria.
Experimental Protocols
Synthesis of 2-Methyl-4(3H)-quinazolinone
A common synthetic route involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one, which is then reacted with an amine.
dot
Caption: General synthetic pathway for 2-Methyl-4(3H)-quinazolinone.
Methodology:
-
Step 1: Synthesis of 2-Methyl-3,1-benzoxazin-4-one. A mixture of anthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period. Upon cooling, the product crystallizes and is collected by filtration.
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone. The synthesized 2-methyl-3,1-benzoxazin-4-one is then reacted with a source of ammonia (e.g., ammonium acetate in glacial acetic acid or aqueous ammonia) with heating to yield 2-Methyl-4(3H)-quinazolinone. The product is typically purified by recrystallization.
Quantitative NMR (qNMR) Spectroscopy for Tautomer Analysis
Principle: In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer. The relative integration of these signals directly corresponds to the population of each tautomer.
Protocol:
-
Sample Preparation:
-
Prepare solutions of 2-Methyl-4(3H)-quinazolinone of known concentration in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to investigate solvent effects.
-
Add an internal standard with a known concentration and a signal in a clear region of the spectrum for accurate quantification.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a constant, precisely controlled temperature.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time is recommended.
-
-
Data Analysis:
-
Identify unique, well-resolved signals corresponding to each tautomer. For example, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts.
-
Carefully integrate the selected signals.
-
The mole fraction (and thus percentage) of each tautomer can be calculated using the following formula: % Tautomer A = (Integral of signal A / (Integral of signal A + Integral of signal B)) * 100
-
A Spectroscopic Guide to 2-Methyl-4(3H)-quinazolinone: IR, NMR, and Mass Spec Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and tabulated spectral information.
Introduction
2-Methyl-4(3H)-quinazolinone is a key structural motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new derivatives. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of quinazolinone-based compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.
Infrared (IR) Spectroscopy
Table 1: IR Spectral Data of 2-Methyl-4(3H)-quinazolinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3058 | Medium | Aromatic C-H Stretch |
| ~2925 | Weak | Aliphatic C-H Stretch (CH₃) |
| ~1681 | Strong | C=O Stretch (Amide)[1] |
| ~1600-1615 | Medium-Strong | C=N Stretch & Aromatic C=C Stretch |
| ~1568 | Medium | C=N Stretch[1] |
| ~1511 | Medium | Aromatic C=C Stretch[1] |
| ~1450, ~1370 | Medium | CH₃ Deformation |
| ~755 | Strong | Ar-H Bending (ortho-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of 2-Methyl-4(3H)-quinazolinone (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.45 | Singlet | 1H | N-H |
| ~8.11 | Doublet | 1H | H-5 |
| ~7.80-7.86 | Multiplet | 1H | H-7 |
| ~7.71 | Doublet | 1H | H-8 |
| ~7.51-7.58 | Multiplet | 1H | H-6 |
| ~2.56 | Singlet | 3H | CH₃[2] |
Table 3: ¹³C NMR Spectral Data of 2-Methyl-4(3H)-quinazolinone (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.28 | C=O (C-4)[2] |
| ~151.06 | C=N (C-2) |
| ~149.0 | C-8a |
| ~135.0 | C-7 |
| ~128.0 | C-5 |
| ~126.5 | C-6 |
| ~126.0 | C-8 |
| ~121.0 | C-4a |
| ~22.0 | CH₃ |
Mass Spectrometry (MS)
Table 4: Mass Spectral Data of 2-Methyl-4(3H)-quinazolinone
| m/z | Relative Intensity (%) | Assignment |
| 160 | High | [M]⁺ (Molecular Ion)[3] |
| 119 | Moderate | [M - CH₃CN]⁺ |
| 118 | High | [M - C₂H₂O]⁺ |
| 91 | Moderate | [C₇H₅N]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below.
Infrared (IR) Spectroscopy
A solid sample of 2-Methyl-4(3H)-quinazolinone is prepared for analysis using the KBr pellet method.[3]
-
Sample Preparation : A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation : The mixture is then compressed in a hydraulic press at 8-10 tons for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a high-resolution NMR spectrometer.[2]
-
Sample Preparation : Approximately 5-10 mg of 2-Methyl-4(3H)-quinazolinone for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Data Acquisition : The sample solution is transferred to a 5 mm NMR tube. The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each carbon atom.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of this compound.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3]
-
Ionization : The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.
Caption: Workflow for the spectroscopic analysis of 2-Methyl-4(3H)-quinazolinone.
References
- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
A Comprehensive Review of 2-Methyl-4(3H)-quinazolinone: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among its numerous derivatives, 2-Methyl-4(3H)-quinazolinone serves as a crucial starting material and a core structural motif in the development of novel therapeutic agents. This heterocyclic compound, characterized by a benzene ring fused to a pyrimidine ring with a methyl group at position 2 and a carbonyl group at position 4, has demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects.[1][2] The versatility of the 2-Methyl-4(3H)-quinazolinone core allows for chemical modifications at various positions, particularly at the N-3 position, leading to the generation of extensive libraries of derivatives with enhanced potency and target specificity. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and experimental protocols related to 2-Methyl-4(3H)-quinazolinone and its analogues, aiming to serve as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of 2-Methyl-4(3H)-quinazolinone and Its Derivatives
The synthesis of the 2-Methyl-4(3H)-quinazolinone core and its subsequent derivatization can be achieved through several methodologies, ranging from conventional heating to modern green chemistry approaches. The most common pathway involves the use of anthranilic acid as a readily available starting material.
A primary synthetic route involves the cyclization of anthranilic acid with acetic anhydride to form the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[3][4] This intermediate is then reacted with various amines or other nucleophiles to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones.[4][5] Green chemistry approaches have utilized deep eutectic solvents (DES) and microwave irradiation to improve reaction efficiency and reduce environmental impact.[4]
General Synthetic Workflow
The synthesis of 2-Methyl-4(3H)-quinazolinone derivatives typically follows a two-step process, which is an efficient method for generating a diverse range of compounds.
Caption: General synthetic scheme for 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one [5]
-
A mixture of anthranilic acid and acetic anhydride is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.
-
The crude product is washed and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones [5]
-
2-Methyl-4H-3,1-benzoxazin-4-one (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
The corresponding primary amine (1 equivalent) is added to the solution.
-
The reaction mixture is stirred, and the progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The solid is washed and air-dried to afford the desired 2-methyl-3-substituted-quinazolin-4(3H)-one derivative.
Biological Activities and Quantitative Data
Derivatives of 2-Methyl-4(3H)-quinazolinone have been extensively evaluated for a variety of biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Antibacterial and Antifungal Activity
Many derivatives have shown promising activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of this activity.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Fused pyrolo-quinazolinones | Candida albicans | 32 or 64 | [6] |
| Fused pyrolo-quinazolinones | Aspergillus niger | 32 or 64 | [6] |
| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Escherichia coli | 5 | [6] |
| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Pseudomonas aeruginosa | 100 | [6] |
| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Staphylococcus aureus | 10 | [6] |
| 1-[(3-methylphenyl)amino]-10H-[4][6][7]triazino[5,4-b]quinazolin-10-one | Bacillus subtilis | 1 | [6] |
Anticancer Activity
The cytotoxic effects of 2-Methyl-4(3H)-quinazolinone derivatives have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4 | Caco-2 | 23.31 ± 0.09 | [8] |
| Compound 4 | HepG2 | 53.29 ± 0.25 | [8] |
| Compound 4 | MCF-7 | 72.22 ± 0.14 | [8] |
| Compound 9 | Caco-2 | - | [8] |
| Compound 9 | HepG2 | - | [8] |
| Compound 9 | MCF-7 | - | [8] |
| Compound 11g | MCF-7 | - | [9] |
| Compound 11g | HeLa | - | [9] |
Note: Specific IC50 values for compounds 9, 11g were not explicitly provided in the abstract.
Experimental Protocols for Biological Evaluation
Protocol 3: Broth Microdilution Method for MIC Determination [6]
-
Preparation of Inoculum: Bacterial strains are cultured, and the suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria and standard antibiotic) and negative (bacteria and solvent) controls are included.
-
Incubation: The plate is incubated at 37°C for 16 to 20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.
Protocol 4: MTT Assay for Cytotoxicity Screening [7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.
Workflow for In Vitro Biological Screening
The evaluation of the biological activity of newly synthesized 2-Methyl-4(3H)-quinazolinone derivatives follows a systematic workflow.
Caption: General workflow for in vitro biological screening of quinazolinone derivatives.
Conclusion
2-Methyl-4(3H)-quinazolinone and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The straightforward and adaptable synthetic routes allow for the creation of diverse chemical libraries amenable to high-throughput screening. The extensive research into their biological activities has revealed potent antibacterial, antifungal, and anticancer properties, among others. The quantitative data and detailed experimental protocols presented in this guide underscore the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methyl-4(3H)-quinazolinone as a privileged scaffold in medicinal chemistry"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-4(3H)-quinazolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic system, consisting of a fused benzene and pyrimidine ring, serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, mechanism of action, and structure-activity relationships of compounds based on this remarkable scaffold.
Synthesis of the 2-Methyl-4(3H)-quinazolinone Scaffold
The synthesis of 2-methyl-4(3H)-quinazolinone and its derivatives is well-established, with the most common route commencing from anthranilic acid.
General Synthetic Pathway
A widely employed method involves a two-step process. Initially, anthranilic acid is treated with acetic anhydride, leading to the formation of an intermediate, 2-methyl-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with an appropriate amine or ammonia furnishes the desired 2-methyl-4(3H)-quinazolinone derivative.[1][2] Green chemistry approaches utilizing deep eutectic solvents and microwave irradiation have also been reported to improve reaction efficiency and environmental friendliness.[1]
Caption: General synthetic workflow for 2-methyl-4(3H)-quinazolinone derivatives.
Experimental Protocol: Synthesis of 2-Methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one[1]
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: A mixture of anthranilic acid (25 mmol) and acetic anhydride (50 mmol) is refluxed for 4 hours.
-
Work-up: After cooling, the excess acetic anhydride and the acetic acid formed during the reaction are removed under reduced pressure to yield the crude benzoxazinone intermediate.
-
Formation of the Quinazolinone: The synthesized 2-methyl-4H-3,1-benzoxazin-4-one and 4-chloroaniline are added to a deep eutectic solvent (DES) composed of choline chloride and urea.
-
Reaction Conditions: The mixture is stirred and heated at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the desired product is precipitated by adding water and then recrystallized from ethanol.
Biological Activities and Quantitative Data
Derivatives of 2-methyl-4(3H)-quinazolinone exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[3][4]
Anticancer Activity
The anticancer potential of this scaffold is one of its most explored attributes. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Dihydrofolate Reductase (DHFR).[5][6][7][8]
Table 1: Anticancer Activity of 2-Methyl-4(3H)-quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 18 | HepG2 | 10.82 | [9] |
| Compound 19 | HepG2 | 29.46 | [9] |
| Compound 20 | HepG2 | 12.55 | [9] |
| Compound 23 | HepG2 | 11.94 | [9] |
| Compound 24 | HepG2 | 11.38 | [9] |
| Compound 18 | MCF-7 | 7.09 | [9] |
| Compound 19 | MCF-7 | 31.85 | [9] |
| Compound 20 | MCF-7 | 10.33 | [9] |
| Compound 23 | MCF-7 | 11.21 | [9] |
| Compound 24 | MCF-7 | 9.89 | [9] |
| Compound 6d | NCI-H460 | 0.789 (GI50) | [10] |
| Compound 3d | HeLa | 10 | [11] |
Antibacterial and Antifungal Activity
The 2-methyl-4(3H)-quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of essential enzymes like penicillin-binding proteins (PBPs).[4]
Table 2: Antimicrobial Activity of 2-Methyl-4(3H)-quinazolinone Derivatives
| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound 27 | S. aureus (MRSA) | ≤0.5 | [12] |
| Compound 6l | S. aureus ATCC25923 | 1.0 (MIC50 in µM) | [13] |
| Compound 6l | S. aureus JE2 (MRSA) | 0.6 (MIC50 in µM) | [13] |
| Compound 6y | S. aureus ATCC25923 | 0.36 (MIC50 in µM) | [13] |
| Compound 6y | S. aureus JE2 (MRSA) | 0.02 (MIC50 in µM) | [13] |
| Various derivatives | Fungi (e.g., C. albicans) | 32 | [14] |
Anti-inflammatory and Analgesic Activity
Several derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some compounds showing potency comparable to or greater than standard drugs like diclofenac sodium.[15]
Table 3: Anti-inflammatory Activity of 2-Methyl-4(3H)-quinazolinone Derivatives
| Compound ID | Assay | Activity (% inhibition) | Reference |
| Compound VA3 | Carrageenan-induced paw edema | More potent than diclofenac | [15] |
| Compound VA4 | Carrageenan-induced paw edema | More potent than diclofenac | [15] |
| Compound 11b | Carrageenan-induced rat paw edema | Higher than indomethacin | [16] |
Mechanism of Action and Signaling Pathways
The diverse biological activities of 2-methyl-4(3H)-quinazolinone derivatives stem from their ability to interact with various molecular targets.
Anticancer Mechanisms
-
EGFR Inhibition: Many quinazolinone-based compounds act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.[10]
Caption: Inhibition of the EGFR signaling pathway by 2-methyl-4(3H)-quinazolinone derivatives.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is another crucial pathway in cancer that is targeted by quinazolinone derivatives.[1] Inhibition of PI3K prevents the phosphorylation of Akt, thereby disrupting downstream signaling that leads to cell growth and proliferation.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
-
DHFR Inhibition: Dihydrofolate reductase (DHFR) is essential for the synthesis of nucleic acids and amino acids.[2] Some quinazolinone analogs act as DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent disruption of DNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[3][7]
Antibacterial Mechanism
-
PBP Inhibition: Penicillin-binding proteins (PBPs) are bacterial enzymes crucial for the synthesis of the peptidoglycan layer of the cell wall.[4] Certain quinazolinone derivatives have been shown to inhibit PBPs, including PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), by binding to an allosteric site. This inhibition disrupts cell wall synthesis, leading to bacterial cell death.[4]
Caption: Mechanism of antibacterial action via PBP inhibition.
Structure-Activity Relationship (SAR)
The biological activity of 2-methyl-4(3H)-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring.
-
Position 2: The methyl group at position 2 is a common feature, but modifications at this position can significantly influence activity. For instance, substitution with larger aromatic or heterocyclic groups can modulate the compound's interaction with the target protein.
-
Position 3: Substitution at the N-3 position is crucial for many of the observed biological activities. The introduction of various aryl, heteroaryl, or aliphatic moieties at this position has led to potent anticancer, anti-inflammatory, and antimicrobial agents.[15]
-
Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the fused benzene ring can also impact the pharmacological profile. Electron-withdrawing or electron-donating groups at these positions can alter the electronic properties of the molecule and its binding affinity to the target. For example, halogen substitutions at positions 6, 7, and 8 have been shown to enhance antibacterial activity.[13]
Conclusion
The 2-methyl-4(3H)-quinazolinone scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The continued exploration of the structure-activity relationships and mechanisms of action of compounds based on this scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 7. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
In Silico Modeling of 2-Methyl-4(3H)-quinazolinone Interactions: A Technical Guide
Introduction
The 2-Methyl-4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this core have demonstrated significant potential as anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Understanding the interactions of these molecules at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the structure-activity relationships (SAR) of 2-Methyl-4(3H)-quinazolinone derivatives and predicting their binding affinities and interaction patterns with various biological targets. This technical guide provides an in-depth overview of the in silico modeling of these interactions, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Key Biological Targets and In Silico Insights
Computational studies have identified several key protein targets for 2-Methyl-4(3H)-quinazolinone derivatives. The following sections detail the interactions with these targets, supported by quantitative data from various in silico and in vitro studies.
Gamma-Aminobutyric Acid (GABA-A) Receptor
As the primary inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor is a key target for anticonvulsant drugs.[2] Molecular docking studies have shown that 2-Methyl-4(3H)-quinazolinone derivatives can bind to the benzodiazepine site of the GABA-A receptor, enhancing GABAergic inhibition.
Quantitative Interaction Data: GABA-A Receptor
| Compound Class | Target | In Silico Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2,3-disubstituted quinazolin-4-ones | GABA-A Receptor (PDB: 4COF) | Molecular Docking | -7.1 to -9.3 | Not specified | [3] |
| Methaqualone analogue | GABA-A Receptor (PDB: 4COF) | Molecular Docking | Not specified | Lys215 | [6] |
Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with GABA-A Receptor
This protocol outlines a general procedure for performing molecular docking studies using AutoDock Vina.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the GABA-A receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like UCSF Chimera or AutoDock Tools.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein structure in the PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 2-Methyl-4(3H)-quinazolinone derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a force field such as MMFF94.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Identify the binding site on the GABA-A receptor (e.g., the benzodiazepine binding site).
-
Define the dimensions and center of the grid box to encompass the entire binding site. A typical grid box size is 25 x 25 x 25 Å.
-
-
Molecular Docking:
-
Perform the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
-
Set the exhaustiveness parameter (typically between 8 and 32) to control the thoroughness of the search.
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy (docking score).
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Signaling Pathway: GABA-A Receptor-Mediated Neurotransmission
GABAergic neurotransmission pathway modulated by 2-Methyl-4(3H)-quinazolinone derivatives.
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase
DHFR and thymidylate synthase are crucial enzymes in the folate synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA replication.[4] Inhibition of these enzymes is a well-established mechanism for anticancer drugs. In silico studies have shown that quinazolinone derivatives can act as competitive inhibitors of DHFR.[7][8]
Quantitative Interaction Data: DHFR Inhibition
| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |
| Quinazolinone derivatives | Human DHFR | Enzyme inhibition assay | 12.37 - 54.10 | Molecular Docking | Not specified | [9] |
| 2-mercapto-quinazolin-4-one analogs | Human DHFR | Enzyme inhibition assay | 0.03 - 1.75 | Molecular Docking | Not specified | [10] |
| Quinazolinone derivatives | Staphylococcus aureus DHFR | Enzyme inhibition assay | 0.769 | Molecular Docking | Not specified | [11] |
| Quinazolinone derivatives | Escherichia coli DHFR | Enzyme inhibition assay | 0.158 | Molecular Docking | Not specified | [11] |
Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with DHFR
The protocol is similar to that for the GABA-A receptor, with the following specific considerations for DHFR:
-
Protein Preparation: Use a crystal structure of human DHFR (e.g., PDB ID: 1DHF).
-
Grid Box Generation: The grid box should be centered on the active site, encompassing the binding pockets of the natural substrate (dihydrofolate) and the cofactor (NADPH).
Signaling Pathway: Folate Synthesis and DNA Precursor Production
Inhibition of the folate synthesis pathway by 2-Methyl-4(3H)-quinazolinone derivatives.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking studies suggest that quinazolinone derivatives can bind to the active site of COX-2.[12]
Quantitative Interaction Data: COX-2 Inhibition
| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |
| Quinazolinone derivatives | COX-2 | Enzyme inhibition assay | 0.22 - 1.42 | Molecular Docking | -9.3 | [13][14] |
| 2,3-disubstituted 4(3H)-quinazolinones | COX-2 | Enzyme inhibition assay | 0.33 - 0.40 | Molecular Docking | Not specified | [15] |
Experimental Protocol: Molecular Docking of 2-Methyl-4(3H)-quinazolinone Derivatives with COX-2
Follow the general molecular docking protocol, using a crystal structure of COX-2 (e.g., PDB ID: 5KIR) and defining the grid box around the enzyme's active site.
Signaling Pathway: Prostaglandin Synthesis via the COX-2 Pathway
Inhibition of prostaglandin synthesis by 2-Methyl-4(3H)-quinazolinone derivatives.
Protein Kinases (EGFR, VEGFR, CDKs)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development. Numerous quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[16][17][18]
Quantitative Interaction Data: Kinase Inhibition
| Compound Class | Target | In Vitro Assay | IC50 (µM) | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |
| Quinazolinone derivatives | EGFR | Enzyme inhibition assay | 0.097 - 0.181 | Molecular Docking | -7.53 | [1][17] |
| Quinazolin-4(3H)-one hydrazides | CDK2 | Enzyme inhibition assay | 0.173 - 0.177 | Molecular Docking | Not specified | [17] |
| Quinazolin-4(3H)-one derivatives | HER2 | Enzyme inhibition assay | 0.079 - 0.138 | Molecular Docking | Not specified | [17] |
| Quinazolin-4(3H)-one derivatives | VEGFR2 | Enzyme inhibition assay | 0.247 - 0.294 | Molecular Docking | Not specified | [17] |
Experimental Protocol: Molecular Dynamics (MD) Simulation of 2-Methyl-4(3H)-quinazolinone-Kinase Complexes
MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes.
-
System Preparation:
-
Start with the best-docked pose of the quinazolinone derivative in the kinase active site.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) for a sufficient duration (e.g., 1-10 ns).
-
-
Production Run:
-
Run the production MD simulation for an extended period (e.g., 50-100 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Identify persistent hydrogen bonds and other key interactions throughout the simulation.
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA.
-
Signaling Pathway: EGFR Signaling Cascade
Inhibition of the EGFR signaling pathway by 2-Methyl-4(3H)-quinazolinone derivatives.
Tubulin
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[19] Inhibition of tubulin polymerization is a validated anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[19]
Quantitative Interaction Data: Tubulin Polymerization Inhibition
| Compound Class | Target | In Vitro Assay | IC50 | In Silico Method | Predicted Binding Energy (kcal/mol) | Reference |
| Quinazoline derivative (Q19) | Tubulin polymerization | Antiproliferative assay (HT-29 cells) | 51 nM | Molecular Docking | Not specified | [17] |
| 2-styrylquinazolin-4(3H)-one derivatives | Tubulin polymerization | Growth inhibition assay | Sub-µM | Molecular Modeling | Not specified | [19] |
Experimental Protocol: Workflow for Virtual Screening of Tubulin Inhibitors
A typical workflow for the virtual screening of 2-Methyl-4(3H)-quinazolinone derivatives as tubulin polymerization inhibitors.
Conclusion
In silico modeling has proven to be a powerful approach for understanding the complex interactions between 2-Methyl-4(3H)-quinazolinone derivatives and their biological targets. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, provide a robust framework for predicting binding affinities, elucidating interaction mechanisms, and guiding the rational design of novel therapeutic agents. The quantitative data summarized herein highlights the potential of the 2-Methyl-4(3H)-quinazolinone scaffold to generate potent and selective inhibitors for a range of diseases. Future in silico studies, coupled with experimental validation, will undoubtedly continue to unlock the full therapeutic potential of this versatile chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. peng-lab.org [peng-lab.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 17. mcb.berkeley.edu [mcb.berkeley.edu]
- 18. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 19. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 2-Methyl-4(3H)-quinazolinone in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Methyl-4(3H)-quinazolinone and its derivatives in anticancer research. This document details their synthesis, mechanism of action, and includes protocols for in vitro and in vivo evaluation.
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among its derivatives, 2-Methyl-4(3H)-quinazolinone has emerged as a valuable starting material for the synthesis of novel compounds with potent anticancer properties.[1][2] These derivatives have been shown to target various cancer cell lines, including those of the breast, liver, and prostate, through mechanisms such as enzyme inhibition and induction of apoptosis.[1][3]
Mechanism of Action
Derivatives of 2-Methyl-4(3H)-quinazolinone exert their anticancer effects through multiple mechanisms. A primary mode of action is the inhibition of key enzymes involved in cancer cell proliferation and survival.[1] Notably, these compounds have been identified as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis.[1][4] By inhibiting these enzymes, the compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Furthermore, many quinazoline derivatives act as potent inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[5] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a common feature in many cancers, making them attractive therapeutic targets.[6] The quinazolinone core can effectively interact with the ATP-binding pocket of these kinases, leading to the suppression of downstream signaling cascades.[5]
The induction of apoptosis, or programmed cell death, is another significant mechanism.[5] Treatment with 2-Methyl-4(3H)-quinazolinone derivatives has been shown to trigger apoptotic pathways, characterized by the activation of caspases and modulation of the Bcl-2 protein family.[5]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various derivatives of 2-Methyl-4(3H)-quinazolinone against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of 2-Methyl-4(3H)-quinazolinone Derivatives against HepG2 (Liver Cancer) and MCF-7 (Breast Cancer) Cell Lines [1][4]
| Compound | Modification | HepG2 IC50 (µM/L) | MCF-7 IC50 (µM/L) |
| 18 | triazino[4,3-c]quinazoline | 10.82 | 29.46 |
| 19 | thiosemicarbazide derivative | 18.79 | 13.46 |
| 20 | tetrazino[1,6-c]quinazoline | 29.46 | 31.85 |
| 23 | 4-amino azetidinyl derivative | 7.09 | 10.82 |
| 24 | triazolo[4,3-c]quinazoline | 20.11 | 24.53 |
| Doxorubicin | Reference Drug | 8.55 | 7.09 |
Table 2: IC50 Values of Quinazolinone-Thiazole Hybrids against Various Cancer Cell Lines [3]
| Compound | PC3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| A1 | High Activity | - | - |
| A2 | High Activity | Potent Inhibition | - |
| A3 | 10 | 10 | 12 |
| A5 | - | Potent Inhibition | Strong Inhibition |
| A6 | - | - | Strong Inhibition |
| B4 | High Activity | - | - |
| Doxorubicin | 3.7 | 7.2 | 5.6 |
Mandatory Visualizations
Experimental workflow for evaluating anticancer properties.
Simplified kinase inhibition signaling pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of 2-Methyl-4(3H)-quinazolinone derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
2-Methyl-4(3H)-quinazolinone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After compound treatment, harvest cells by trypsinization.
-
Fixation: Wash the cells with ice-cold PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
Protocol 4: Western Blot for Kinase Inhibition
This protocol assesses the effect of the compounds on the phosphorylation of target kinases.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
Protocol 5: In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo anticancer efficacy of 2-Methyl-4(3H)-quinazolinone derivatives.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line
-
Test compound formulation
-
Vehicle control
-
Positive control drug
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, positive control). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI).
-
Toxicity Assessment: Monitor for any signs of toxicity throughout the study.
These protocols provide a foundational framework for the investigation of 2-Methyl-4(3H)-quinazolinone and its derivatives in anticancer research. It is recommended that researchers optimize these protocols for their specific experimental conditions and cell lines.
References
2-Methyl-4(3H)-quinazolinone: A Promising Scaffold for Anti-inflammatory Agents
Application Notes and Protocols for Researchers
Introduction
The 2-Methyl-4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] Its derivatives have garnered significant attention for their potential as anti-inflammatory agents, offering a promising avenue for the development of novel therapeutics for inflammatory diseases.[3][5][6][7] This document provides an overview of the anti-inflammatory properties of 2-Methyl-4(3H)-quinazolinone derivatives, their mechanism of action, relevant experimental data, and detailed protocols for their evaluation.
Mechanism of Action
Derivatives of 2-Methyl-4(3H)-quinazolinone exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key pathways in the inflammatory cascade. The most commonly reported mechanisms include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Key Signaling Pathways
1. Cyclooxygenase (COX) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5] Derivatives of 2-Methyl-4(3H)-quinazolinone have been shown to inhibit both COX-1 and COX-2 enzymes.[8][9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5]
2. NF-κB Signaling Pathway Modulation
The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10][11] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription.[10] Some quinazolinone derivatives have been found to inhibit this pathway, thereby reducing the production of inflammatory mediators.[12][13]
Quantitative Data Summary
The anti-inflammatory activity of various 2-Methyl-4(3H)-quinazolinone derivatives has been quantified in several studies. The following tables summarize key findings.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 2-Methyl-4(3H)-quinazolinone Derivative (11b) | Not specified | Higher than Indomethacin | [5] |
| 2-Methyl-3-substituted quinazolinone (VA3) | Not specified | More potent than Diclofenac | [6] |
| 2-Methyl-3-substituted quinazolinone (VA4) | Not specified | More potent than Diclofenac | [6] |
| 2-Methyl-4(3H)-quinazolinone | Not specified | 81-96% | [2] |
| 2-Methyl-6-substituted quinazolinone (21) | 50 | 32.5% | [3] |
| 2-Methyl-3-amino-4(3H)-quinazolinone derivatives | 50 | 16.3-36.3% | [7] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC50 / Inhibition (%) | Reference |
| Quinazolinone derivative (8d) | NO Production | RAW 264.7 cells | IC50 = 2.99 µM | [14] |
| Quinazolinone derivative (8g) | NO Production | RAW 264.7 cells | IC50 = 3.27 µM | [14] |
| Quinazolinone derivative (8k) | NO Production | RAW 264.7 cells | IC50 = 1.12 µM | [14] |
| Quinazolinone derivative (1c) | COX-2 Inhibition | In vitro assay | 47.1% at 20 µM | [15] |
| Quinazolinone derivatives (3, 4, 6, 9, 16, 18) | TNF-α Production | Not specified | 62-84% | [16] |
| Quinazolinone derivatives (3, 4, 6, 9, 16, 18) | IL-6 Production | Not specified | 73-86% | [16] |
| 2-Methylquinazolinin-4(3H)-one (C1) | Antiviral | Influenza A | IC50 = 23.8 µg/mL | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory potential. Below are protocols for key experiments cited in the literature.
Protocol 1: Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to evaluate acute anti-inflammatory activity.
Materials:
-
Wistar rats (150-200g)
-
Test compounds (2-Methyl-4(3H)-quinazolinone derivatives)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Divide rats into groups: control, reference, and test compound groups.
-
Administer the vehicle (e.g., saline), reference drug, or test compounds orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Protocol 2: Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This in vitro assay measures the effect of compounds on NO production by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production.
Protocol 3: Determination of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol quantifies the levels of specific pro-inflammatory cytokines in cell culture supernatants or biological fluids.
Materials:
-
Cell culture supernatants from Protocol 2 or serum/tissue homogenates from in vivo studies.
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate solution to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds
-
COX inhibitor screening assay kit (commercial kits are available)
Procedure:
-
Follow the protocol provided with the commercial assay kit.
-
The general principle involves incubating the COX enzyme with the test compound.
-
Add arachidonic acid to initiate the enzymatic reaction.
-
The product (e.g., Prostaglandin H2) is measured, often through a colorimetric or fluorometric method.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Synthesis Overview
The synthesis of 2-Methyl-4(3H)-quinazolinone and its derivatives typically starts from anthranilic acid.[3][5][15]
A common route involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one.[3][5] This intermediate is then reacted with various amines or hydrazines to yield the desired 3-substituted-2-methyl-4(3H)-quinazolinone derivatives.[6]
Conclusion and Future Perspectives
The 2-Methyl-4(3H)-quinazolinone scaffold represents a valuable starting point for the design and development of novel anti-inflammatory agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, particularly for COX-2 and key nodes in the NF-κB pathway. Such efforts could lead to the discovery of new anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and anti-inflammatory and antimicrobial activities of some novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea and sulphonamide functionalities - Arabian Journal of Chemistry [arabjchem.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 5. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-4(3H)-quinazolinone and its Derivatives in Antibacterial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antibacterial and antifungal properties of 2-Methyl-4(3H)-quinazolinone and its derivatives. The information compiled herein, including quantitative data and detailed experimental protocols, is intended to facilitate further research and development of this promising class of antimicrobial agents.
Introduction
Quinazolinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of 2-Methyl-4(3H)-quinazolinone have demonstrated notable efficacy against a range of pathogenic bacteria and fungi, including drug-resistant strains. This document summarizes the key findings and methodologies related to their antimicrobial applications. Some studies suggest that the antibacterial mechanism of certain quinazolinone derivatives involves the inhibition of bacterial DNA gyrase or penicillin-binding proteins (PBPs), crucial enzymes for bacterial DNA replication and cell wall synthesis, respectively[1][2][3].
Quantitative Antimicrobial Data
The antimicrobial efficacy of various 2-Methyl-4(3H)-quinazolinone derivatives has been quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The following tables summarize the reported MIC values, providing a comparative analysis of the antimicrobial activity of different substituted quinazolinone compounds.
Table 1: Antibacterial Activity of 2-Methyl-4(3H)-quinazolinone Derivatives (MIC in µg/mL)
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Bases | |||
| Compound 4e | Escherichia coli | 128 | [4] |
| Pseudomonas aeruginosa | 32 | [4] | |
| Staphylococcus aureus | 32 | [4] | |
| Compound 4m | Escherichia coli | 128 | [4] |
| Compound 4c | Staphylococcus aureus | 32 | [4] |
| 4(3H)-Quinazolinones | |||
| Compound 15 | Staphylococcus aureus ATCC 29213 | 0.03 | [4] |
| Compound 16 | Staphylococcus aureus ATCC 29213 | 0.003 | [4] |
| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | [4] |
| Linezolid-Resistant S. aureus | ≤0.5 | [4] | |
| 3-(substituted ylidene)hydrazinyl)-2-methylquinazolin-4(3H)-one Derivatives | |||
| Compound VIIg | Staphylococcus aureus | 7.81 | [5] |
| Staphylococcus epidermidis | 3.9 | [5] | |
| Klebsiella pneumoniae | 7.81 | [5] | |
| Escherichia coli | 7.81 | [5] | |
| Compound VIIe | Bacillus cereus | 3.9 | [5] |
| Klebsiella pneumoniae | 7.81 | [5] | |
| Escherichia coli | 7.81 | [5] | |
| Compound VIIi | Staphylococcus aureus | 7.81 | [5] |
| Klebsiella pneumoniae | 7.81 | [5] | |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Staphylococcus aureus | 1.95 | [6] |
Table 2: Antifungal Activity of 2-Methyl-4(3H)-quinazolinone Derivatives (MIC in µg/mL)
| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinone derivatives | Candida albicans | 32 | [1] |
| Aspergillus niger | 32 | [1] | |
| Aspergillus flavus | 32 | [1] | |
| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one (3m) | Candida albicans | 3.90 | [6] |
| Aspergillus niger | 3.90 | [6] | |
| Rhizopus nigricans | 3.90 | [6] | |
| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Candida albicans | 0.78 | [7] |
| Aspergillus flavus | 0.097 | [7] |
Experimental Protocols
The following are detailed protocols for commonly used methods to assess the antibacterial and antifungal activity of 2-Methyl-4(3H)-quinazolinone derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 medium for fungi[8]
-
Bacterial or fungal strains
-
2-Methyl-4(3H)-quinazolinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (solvent)
-
Sterile saline or broth
-
Incubator (37°C for bacteria, 25-35°C for fungi)
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select a few colonies of the test microorganism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the quinazolinone derivative to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control well (broth, inoculum, and standard antibiotic) and a growth control well (broth and inoculum). A sterility control well (broth only) should also be included.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
-
Protocol 2: Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
2-Methyl-4(3H)-quinazolinone derivatives dissolved in a suitable solvent
-
Positive control antibiotic
-
Negative control (solvent)
-
Incubator (37°C for bacteria, 25-35°C for fungi)
-
Calipers or a ruler
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the microbial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure a uniform lawn of growth.
-
-
Preparation of Wells and Addition of Compounds:
-
Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved quinazolinone derivative, positive control, and negative control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for about 30-60 minutes to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-35°C for 24-48 hours for fungi.[4]
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Workflow for In Vitro Antimicrobial Screening
The following diagram illustrates the general workflow for evaluating the in vitro antimicrobial activity of 2-Methyl-4(3H)-quinazolinone derivatives.
Caption: General workflow for in vitro antimicrobial screening.
Logical Relationship of Quinazolinone Antibacterial Mechanism
This diagram illustrates the proposed mechanism of action for certain quinazolinone derivatives against bacteria.
Caption: Proposed antibacterial mechanism of quinazolinones.
References
- 1. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterisation and Antimicrobial Activity of Novel 2-Methyl- 3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones - ProQuest [proquest.com]
- 6. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-Methyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry.[1][2] The quinazolinone scaffold serves as a versatile backbone for the development of novel therapeutic agents.[1] 2-Methyl-4(3H)-quinazolinone, a member of this family, has been investigated for a range of biological effects, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[2] More broadly, quinazolinone derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis, and some have been explored as enzyme inhibitors, including as potential inhibitors of AKT1 and EGFR tyrosine kinase.[3][4][5]
These application notes provide a detailed protocol for the initial in vitro evaluation of 2-Methyl-4(3H)-quinazolinone to assess its cytotoxic and potential mechanistic activities. The following protocols for cytotoxicity, apoptosis, and enzyme inhibition assays are foundational for characterizing the biological profile of this compound.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data (Example)
| Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | MTT | 24 | Value |
| (Breast Cancer) | 48 | Value | |
| 72 | Value | ||
| A549 | MTT | 24 | Value |
| (Lung Cancer) | 48 | Value | |
| 72 | Value | ||
| PC-3 | MTT | 24 | Value |
| (Prostate Cancer) | 48 | Value | |
| 72 | Value |
Note: IC₅₀ values are to be determined experimentally.
Table 2: Apoptosis Analysis via Annexin V/PI Staining (Example)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | - | Value | Value | Value |
| Vehicle Control (DMSO) | Value | Value | Value | Value |
| 2-Methyl-4(3H)-quinazolinone | IC₅₀/2 | Value | Value | Value |
| IC₅₀ | Value | Value | Value | |
| 2 x IC₅₀ | Value | Value | Value |
Note: Percentages are to be determined experimentally by flow cytometry.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
2-Methyl-4(3H)-quinazolinone
-
Human cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare a stock solution of 2-Methyl-4(3H)-quinazolinone in DMSO and create serial dilutions in the culture medium.[6] Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.[8]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with 2-Methyl-4(3H)-quinazolinone in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[1]
-
Supernatant Collection: After the desired incubation period, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.[1]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
Stop Reaction: Add 50 µL of stop solution if required by the kit.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.[1]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Methyl-4(3H)-quinazolinone for the desired time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
-
Cell Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.[1]
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 2-Methyl-4(3H)-quinazolinone and its Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacological studies of 2-methyl-4(3H)-quinazolinone and its structurally related derivatives in various animal models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this class of compounds.
Anti-inflammatory and Analgesic Activity
Substituted 2-methyl-4(3H)-quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical animal models. These effects are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
| Compound/Derivative | Animal Model | Assay | Dose | Result | Reference Compound |
| 2-Methyl-3-substituted quinazolin-4-(3H)-ones (VA3, VA4) | Wistar Rats | Carrageenan-induced paw edema | Not specified | More potent than reference | Diclofenac Sodium[1] |
| 2-[2-methyl-4-oxo-3(H)-quinazolin-3-yl]-N-(4-chlorophenyl-2-thiaoxothiazol-3-yl) acetamide (11b) | Rats | Carrageenan-induced paw edema | Not specified | Higher activity with low gastric ulcerogenicity | Indomethacin[2] |
| 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives | Male Wistar rats (150-200g) | Carrageenan-induced rat paw edema | 50 mg/kg (oral) | Inhibition of edema | Indomethacin[3] |
| 3-[2′-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-one (Compound 9) | Not specified | Not specified | 50 mg/kg p.o. | 20.4% edema inhibition | Phenylbutazone[4] |
| 3-[2′-(2″-substitutedphenyl-4″-oxo-1″,3″-thiazolidin-3″-yl)phentl]-2-methyl-6-substitutedquinazolin-4-one (Compound 21) | Not specified | Not specified | 50 mg/kg p.o. | 32.5% edema inhibition | Phenylbutazone[4] |
| Novel Quinazoline Derivative | Rats | Carrageenan-induced paw edema | 50 mg/kg | Comparable efficacy to indomethacin | Indomethacin |
| Novel Quinazoline Derivative | Mice | Acetic acid-induced writhing | Not specified | Significant reduction in writhing counts | Not specified |
| Novel Quinazoline Derivative | Mice | Hot plate test | Not specified | Increased latency, suggesting central analgesia | Not specified |
| 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one (2) | Mice | Tail-immersion method | 200 and 400 mg/kg | Highest analgesic and anti-inflammatory activity in the series | Pentazocine[5] |
| Quinazolin-4(3H)-one derivatives (8d, 8g, 8k) | RAW 264.7 macrophage cells (in vitro) | Inhibition of NO production | IC50: 2.99 µM, 3.27 µM, 1.12 µM | Potent inhibition of NO production | Dexamethasone[6] |
| 2–Phenyl-4(3H)-quinazolin-4(3H)–one (Compound 3) | Mice | Acetic acid induced writhing | Not specified | Higher analgesic activity than reference drugs | Aspirin, Indomethacin[7] |
Experimental Protocols
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats weighing 150-200g are typically used.[3]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Treatment:
-
Test compounds (e.g., 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives) are administered orally at a dose of 50 mg/kg.[3]
-
The standard drug (e.g., Indomethacin) is administered orally at a specified dose.[3]
-
The control group receives the vehicle.
-
Treatment is given one hour before the induction of inflammation.[3]
-
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.[3]
-
Efficacy Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
This model is used to assess peripheral analgesic activity.
-
Animal Model: Swiss albino mice weighing 20-25g are commonly used.[3]
-
Grouping: Animals are randomly assigned to control, standard, and test groups.
-
Treatment:
-
Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce writhing.[3]
-
Efficacy Measurement: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific period, typically 20-30 minutes, starting 5-10 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection or reduction in the number of writhes is calculated for the treated groups compared to the control group.
Visualizations
Workflow for Anti-inflammatory and Analgesic Assays.
Anticonvulsant Activity
Certain 2-methyl-4(3H)-quinazolinone derivatives have shown promise as anticonvulsant agents, with some exhibiting protection against chemically and electrically induced seizures.
Quantitative Data Summary
| Compound/Derivative | Animal Model | Assay | Dose (i.p.) | Result | Reference Compound |
| 2-substituted 3-aryl-4(3H)-quinazolinones (6l, 8i) | Mice | Maximal Electroshock (MES) & scMet-induced seizures | Not specified | Good protection, low neurotoxicity | Not specified[8] |
| Quinazolin-4(3H)-one derivatives | Mice | Pentylenetetrazole (PTZ)-induced seizures | 50, 100, 150 mg/kg | Dose-dependent protection (16.67% to 100%) | Phenobarbital, Diazepam[9] |
| N-substituted-6-fluoro-quinazoline-4-amine derivatives (5b, 5c, 5d) | Mice | scPTZ and MES tests | ED50: 152, 165, 140 mg/kg | Higher activity than reference drugs | Methaqualone, Valproate[10] |
| Quinazoline-4(3H)-ones (8, 13, 19) | Albino Mice | scPTZ-induced seizures | 100 mg/kg | 100% protection, 4 times more potent than ethosuximide | Ethosuximide[11] |
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione (38) | Not specified | PTZ-induced seizures | ED50: 251 mg/kg | Remarkable activity | Not specified[12] |
Experimental Protocols
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Mice are commonly used.
-
Grouping: Animals are divided into control and test groups.
-
Treatment: Test compounds are administered intraperitoneally at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered via corneal or ear electrodes.
-
Efficacy Measurement: The ability of the test compound to prevent the tonic hind limb extension phase of the seizure is recorded.
-
Data Analysis: The dose that protects 50% of the animals from the tonic hind limb extension (ED50) is determined.
This model is used to screen for compounds effective against absence seizures.
-
Animal Model: Mice are typically used.[11]
-
Grouping: Animals are divided into control, standard, and test groups.
-
Treatment: Test compounds are administered intraperitoneally, often at a dose of 100 mg/kg.[11]
-
Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose is administered.
-
Efficacy Measurement: Animals are observed for the onset of clonic and tonic seizures for a specified period (e.g., 30 minutes). The latency to the first seizure and the percentage of animals protected from seizures are recorded.[9]
-
Data Analysis: The percentage of protection and any significant delay in the onset of seizures are determined.
Visualizations
Workflow for Anticonvulsant Activity Screening.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity of 2-methyl-4(3H)-quinazolinone derivatives is crucial for their development as therapeutic agents.
Quantitative Data Summary
| Compound/Derivative | Animal Model | Parameter | Dose | Value |
| N-acetyl 2-aminoquinazolin-4-(3H)-one (2b) | Rats | AUC24h | Not specified | 41.57 µg∙h/mL |
| N-acetyl 2-aminoquinazolin-4-(3H)-one (2b) | Rats | Approximate Lethal Dose | 250 and 500 mg/kg | > 500 mg/kg |
| Novel Quinazoline Derivative | Mice | Acute Toxicity (OECD Guideline 423) | Up to 2000 mg/kg | No mortality or significant clinical signs |
Experimental Protocols
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: The test compound is administered, typically via oral gavage or intravenous injection.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2), are calculated using appropriate software.
-
Animal Model: Typically, female mice or rats are used.
-
Dosing: A stepwise procedure is used where a small number of animals are dosed at a time. The starting dose is selected based on available data.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to gross necropsy.
-
Data Analysis: The approximate lethal dose (ALD) is determined based on the observed mortality and toxicity.
Visualizations
Workflow for Pharmacokinetic and Acute Toxicity Studies.
Proposed Signaling Pathways for Quinazolinone Derivatives.
References
- 1. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. jddtonline.info [jddtonline.info]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Methyl-4(3H)-quinazolinone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4(3H)-quinazolinone is a key heterocyclic compound and a significant metabolite of certain pharmaceutical agents. Its quinazolinone core is found in numerous biologically active compounds, making its accurate quantification in biological matrices crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the quantification of 2-Methyl-4(3H)-quinazolinone in biological samples such as plasma and urine, utilizing common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies described are based on established analytical techniques for quinazolinone derivatives and can be adapted and validated for specific research needs.
Analytical Techniques Overview
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for the quantification of 2-Methyl-4(3H)-quinazolinone in various sample matrices. It offers good precision and accuracy, though it may have limitations in sensitivity and selectivity for very low concentrations in complex biological fluids.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma and urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Methyl-4(3H)-quinazolinone, derivatization may be necessary to improve its volatility and chromatographic properties.
Data Presentation: Quantitative Method Performance
The following tables summarize the expected quantitative performance of the proposed analytical methods for 2-Methyl-4(3H)-quinazolinone. These values are representative and should be confirmed during in-house method validation.
Table 1: HPLC-UV Method Performance (Adapted Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 6% |
Table 2: LC-MS/MS Method Performance (Adapted Data)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Intra-day Precision (% RSD) | < 10% |
| Inter-day Precision (% RSD) | < 12% |
| Recovery | > 85% |
Table 3: GC-MS Method Performance (Adapted Data)
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Quantification of 2-Methyl-4(3H)-quinazolinone in Human Plasma by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of 2-Methyl-4(3H)-quinazolinone in human plasma.
1. Materials and Reagents
-
2-Methyl-4(3H)-quinazolinone reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of 2-Methyl-4(3H)-quinazolinone (e.g., D4-2-Methyl-4(3H)-quinazolinone) or a structurally similar compound.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human plasma
2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
4. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Methyl-4(3H)-quinazolinone: To be determined by infusion of the reference standard (e.g., precursor ion [M+H]⁺)
-
Internal Standard: To be determined by infusion of the standard.
-
-
Source Parameters: To be optimized for the specific instrument (e.g., Capillary voltage, Gas temperature, Gas flow).
5. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
6. Calibration and Quality Control
-
Prepare a stock solution of 2-Methyl-4(3H)-quinazolinone reference standard (e.g., 1 mg/mL in Methanol).
-
Spike blank plasma with the stock solution to create calibration standards (e.g., 0.1 - 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.
7. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: Quantification of 2-Methyl-4(3H)-quinazolinone in Urine by GC-MS
This protocol is suitable for the analysis of 2-Methyl-4(3H)-quinazolinone in urine samples, which may contain conjugated metabolites.
1. Materials and Reagents
-
2-Methyl-4(3H)-quinazolinone reference standard
-
Internal Standard (e.g., a structurally similar compound stable under GC conditions)
-
Ethyl acetate (GC grade)
-
β-Glucuronidase
-
Phosphate buffer (pH 6.8)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Analytical Column: A capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
3. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard.
4. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add internal standard and 1 mL of phosphate buffer (pH 6.8).
-
Add β-glucuronidase and incubate to hydrolyze conjugated metabolites.
-
Condition a solid-phase extraction (SPE) C18 cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with ethyl acetate.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the derivatizing agent and heat to form the trimethylsilyl (TMS) derivative.
5. Calibration and Data Analysis
-
Prepare calibration standards in blank urine and process them alongside the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the unknown samples using the calibration curve.
Protocol 3: Quantification of 2-Methyl-4(3H)-quinazolinone by HPLC-UV
This protocol is suitable for the analysis of 2-Methyl-4(3H)-quinazolinone in less complex matrices or when higher concentrations are expected.
1. Materials and Reagents
-
2-Methyl-4(3H)-quinazolinone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Deionized water
2. Instrumentation
-
HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Analytical Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) in an isocratic or gradient elution. A typical starting point is 60:40 (v/v) buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of the reference standard (typically around 230-270 nm for quinazolinones).
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
4. Sample Preparation
-
The same protein precipitation protocol as described for LC-MS/MS can be used for plasma samples.
-
For urine samples, a "dilute-and-shoot" approach may be feasible after centrifugation to remove particulates.
5. Calibration and Data Analysis
-
Prepare calibration standards in the appropriate blank matrix.
-
Inject each standard in triplicate to construct the calibration curve.
-
Integrate the peak area of 2-Methyl-4(3H)-quinazolinone.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples using the linear regression equation of the calibration curve.
Application Notes and Protocols for 2-Methyl-4(3H)-quinazolinone as a Sedative-Hypnotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class. This class of compounds has garnered significant interest in medicinal chemistry due to a wide range of biological activities, including sedative-hypnotic, anticonvulsant, and anti-inflammatory effects.[1][2][3] Notably, the well-known sedative-hypnotic drug methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a prominent member of this family, suggesting that the 4(3H)-quinazolinone core is a key pharmacophore for central nervous system (CNS) depressant activity.[2]
These application notes provide an overview of the potential of 2-Methyl-4(3H)-quinazolinone as a sedative-hypnotic agent, including its likely mechanism of action, and detailed protocols for its preclinical evaluation.
Mechanism of Action
The primary mechanism of action for the sedative-hypnotic effects of many quinazolinone derivatives is believed to be the positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] By binding to a site on the GABA-A receptor, 2-Methyl-4(3H)-quinazolinone likely enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in a decrease in neuronal excitability, which manifests as sedation and hypnosis.
Signaling Pathway
The proposed signaling pathway for 2-Methyl-4(3H)-quinazolinone's sedative-hypnotic effect is centered on the GABAergic synapse.
Quantitative Data
| Compound | Test | Species | Route | Value | Reference |
| 2-Methyl-3-(6'-nitro-2'-methylphenyl)-4(3H)-quinazolinone HCl | LD₅₀ | Mouse | Oral | 1400 mg/kg | [2] |
| 3-(4-Methylphenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-quinazolinone | LD₅₀ | Mouse | Intraperitoneal | 562 mg/kg | [7] |
| 3-(2,4-Dimethylphenyl)-6-iodo-2-methyl-4(3H)-quinazolinone | LD₅₀ | Mouse | Intraperitoneal | >400 mg/kg | [8] |
| 2-(2-(6-Methyl-3-pyridyl)ethenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone | LD₅₀ | Mouse | Oral | 4200 mg/kg | [9] |
| 3-(Morpholinomethyl)-4(3H)-quinazolinone HCl | LD₅₀ | Mouse | Intraperitoneal | 316 mg/kg | |
| Methaqualone (for comparison) | LD₅₀ | Rat | Oral | 185 mg/kg | [10] |
Note: The provided data is for comparative purposes only and does not represent the values for 2-Methyl-4(3H)-quinazolinone.
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of the sedative-hypnotic properties of 2-Methyl-4(3H)-quinazolinone.
Pentobarbital-Induced Sleeping Time Test
This assay is used to evaluate the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.
Workflow:
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Groups: Animals are randomly divided into a control group and one or more test groups (n=6-10 per group).
-
Drug Administration:
-
The control group receives the vehicle (e.g., 0.9% saline with a small amount of Tween 80 for solubility).
-
The test groups receive varying doses of 2-Methyl-4(3H)-quinazolinone, dissolved or suspended in the vehicle, typically administered intraperitoneally (i.p.) or orally (p.o.).
-
-
Pentobarbital Injection: 30-60 minutes after the administration of the test compound or vehicle, all animals receive a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.).
-
Observation: Immediately after pentobarbital injection, each mouse is placed in an individual observation cage. The time to the loss of the righting reflex (onset of sleep) is recorded. The righting reflex is considered lost if the animal remains on its back for more than 30 seconds when placed in that position.
-
Data Collection: The time from the loss to the regaining of the righting reflex is recorded as the duration of sleep. An increase in the duration of sleep in the test groups compared to the control group indicates a hypnotic effect.
Locomotor Activity Test
This test assesses the sedative or depressant effect of a compound by measuring the reduction in spontaneous motor activity.
Workflow:
Methodology:
-
Apparatus: A locomotor activity chamber (e.g., an open field arena) equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Animals and Groups: As described in the pentobarbital-induced sleeping time test.
-
Habituation: Prior to the test day, animals should be habituated to the testing room for at least 60 minutes and to the locomotor activity chambers for a short period (e.g., 10-15 minutes) to reduce novelty-induced hyperactivity.
-
Drug Administration: The control group receives the vehicle, and the test groups receive varying doses of 2-Methyl-4(3H)-quinazolinone.
-
Testing: 30-60 minutes after drug administration, each animal is placed individually into the center of the locomotor activity chamber.
-
Data Collection: Spontaneous locomotor activity is recorded for a predetermined period (e.g., 30-60 minutes). Parameters measured may include total distance traveled, number of horizontal and vertical movements (rearing), and time spent in the center versus the periphery of the arena. A significant decrease in these parameters in the test groups compared to the control group indicates a sedative effect.
Rota-rod Test
This test is used to assess motor coordination and muscle relaxant effects, which are common side effects of sedative-hypnotic agents.
Workflow:
Methodology:
-
Apparatus: A rota-rod apparatus consisting of a rotating rod that can be set to a constant or accelerating speed.
-
Animals and Groups: As described previously.
-
Training: Animals are trained on the rota-rod for a few days prior to the experiment until they can consistently remain on the rotating rod for a set period (e.g., 180 seconds) at a specific speed (e.g., 15-20 rpm).
-
Baseline Measurement: On the day of the experiment, a baseline latency to fall from the rod is recorded for each animal.
-
Drug Administration: The control group receives the vehicle, and the test groups receive varying doses of 2-Methyl-4(3H)-quinazolinone.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rota-rod, and the latency to fall is recorded.
-
Data Analysis: A significant decrease in the latency to fall in the test groups compared to their baseline performance and the control group indicates impaired motor coordination and potential muscle relaxant effects.
Conclusion
2-Methyl-4(3H)-quinazolinone, as a member of the quinazolinone class, holds promise as a sedative-hypnotic agent, likely acting through the positive allosteric modulation of the GABA-A receptor. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of its sedative, hypnotic, and motor-coordinating effects. Further research is warranted to establish a definitive pharmacological profile, including the determination of its potency (ED₅₀), toxicity (LD₅₀), and specific binding affinity for the GABA-A receptor complex. Such data will be crucial for assessing its therapeutic potential and safety profile.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. RTECS NUMBER-VA3752000-Chemical Toxicity Database [drugfuture.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RTECS NUMBER-VA3832305-Chemical Toxicity Database [drugfuture.com]
- 8. RTECS NUMBER-VA3319000-Chemical Toxicity Database [drugfuture.com]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Anticonvulsant Activity of 2-Methyl-4(3H)-quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticonvulsant properties of 2-Methyl-4(3H)-quinazolinone derivatives. This document includes a summary of their efficacy in established preclinical models, detailed experimental protocols for evaluation, and visualizations of key concepts and workflows. The information is intended to guide researchers in the design and execution of studies to further investigate this class of compounds for potential antiepileptic drug development.
Application Notes
The 2-Methyl-4(3H)-quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, certain analogues have demonstrated significant anticonvulsant effects. The prototypical compound of this class is methaqualone, which possesses sedative-hypnotic and anticonvulsant properties. Research has since focused on modifying the core structure to enhance anticonvulsant efficacy while reducing unwanted side effects like neurotoxicity.
Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for anticonvulsant activity. For instance, the introduction of various aryl and alkyl groups can modulate the potency and pharmacokinetic profile of the derivatives. The primary preclinical screening models used to evaluate these compounds are the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. Neurotoxicity is commonly assessed using the rotarod test.
The mechanism of action for the anticonvulsant effects of some 2-Methyl-4(3H)-quinazolinone derivatives is believed to involve the enhancement of GABAergic inhibition. Some derivatives have been shown to act as positive allosteric modulators of the GABA-A receptor. Additionally, inhibition of carbonic anhydrase II has been proposed as another potential mechanism.
Data Presentation
The following tables summarize the anticonvulsant activity and neurotoxicity of selected 2-Methyl-4(3H)-quinazolinone derivatives from published studies.
Table 1: Anticonvulsant Activity of 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinone Derivatives in Mice (Intraperitoneal Administration)
| Compound | 3-Aryl Group | MES ED50 (mg/kg) | scMet ED50 (mg/kg) | TD50 (mg/kg) | MES PI | scMet PI |
| 6l | o-tolyl | 34.6 | 21.6 | 70.0 | 2.0 | 3.2 |
| 8i | o-chlorophenyl | 39.5 | 30.0 | 72.5 | 1.8 | 2.4 |
ED50: Median Effective Dose; TD50: Median Toxic Dose (Neurotoxicity); PI: Protective Index (TD50/ED50). Data extracted from a study by Wolfe et al.[1].
Table 2: Anticonvulsant Activity of 2,3,8-Trisubstituted-4(3H)-quinazoline Derivatives
| Compound | MES (% Protection at 100 mg/kg) | scPTZ (% Protection at 100 mg/kg) |
| 3 | High | Moderate |
| 17 | High | Moderate |
| 22 | High | High |
Data extracted from a study on 2,3,8-trisubstituted-4(3H)-quinazoline derivatives[2].
Table 3: Anticonvulsant Activity of N-substituted-6-fluoro-quinazoline-4-amine Derivatives in Mice
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) |
| 5b | >100 | 152 | >300 |
| 5c | >100 | 165 | >300 |
| 5d | >100 | 140 | >300 |
| Methaqualone | 50 | 200 | 150 |
| Valproate | 250 | 300 | 450 |
Data extracted from a study on novel fluorinated quinazolines[3].
Experimental Protocols
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4][5]
Materials:
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Test compound and vehicle
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week before the experiment, with free access to food and water.
-
Drug Administration: Administer the test compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal).
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE of the test compound. If unknown, determine the TPE in a preliminary study by testing at various time points post-administration.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal. After a few seconds, apply saline to the corneal electrodes to ensure good electrical contact.
-
Electrical Stimulation: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds through the corneal electrodes.[4]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Abolition of the hindlimb tonic extensor component is considered protection.[4]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 value using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.[6][7]
Materials:
-
Male CF-1 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)
-
Test compound and vehicle
-
Isolation cages
Procedure:
-
Animal Acclimation: Acclimate animals as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle to the respective groups.
-
Time of Peak Effect (TPE): At the TPE of the test compound, proceed with PTZ administration.
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the midline of the neck.[6]
-
Observation: Place the animals in individual isolation cages and observe them for 30 minutes for the presence or absence of a seizure.[6]
-
Endpoint: The endpoint is the observation of a clonic seizure lasting for at least 3-5 seconds, characterized by spasms of the forelimbs, hindlimbs, or jaw.[6] Animals not exhibiting this are considered protected.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.
Rotarod Neurotoxicity Test
This test assesses motor coordination and balance to evaluate the potential neurotoxic effects of a compound.[8][9]
Materials:
-
Rotarod apparatus
-
Male CF-1 mice (20-25 g)
-
Test compound and vehicle
Procedure:
-
Animal Acclimation and Training: Acclimate animals to the testing room. Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days before the experiment. Exclude animals that cannot remain on the rod for the full duration.[10]
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At the TPE of the drug, place each animal on the rotating rod.
-
Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds). An animal is considered to have failed if it falls off the rod before the cutoff time.[10]
-
Data Analysis: The time spent on the rod is recorded. The TD50, the dose at which 50% of the animals fail the test, is calculated.
Visualizations
Caption: Experimental workflow for anticonvulsant drug screening.
Caption: General structure of 2-Methyl-4(3H)-quinazolinone.
Caption: Proposed GABAergic signaling pathway.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis and anticonvulsant evaluation of some new 2,3,8-trisubstituted-4(3H)-quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Subcutaneous pentylenetetrazole: Significance and symbolism [wisdomlib.org]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 2-Methyl-4(3H)-quinazolinone Derivatives for Drug Discovery
Introduction
Quinazolinone derivatives, particularly the 2-methyl-4(3H)-quinazolinone scaffold, represent a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds have demonstrated significant potential in drug discovery, exhibiting anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[3][4][5] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the quinazolinone ring system.[6] This document provides detailed protocols for the synthesis of various 2-methyl-4(3H)-quinazolinone derivatives and their subsequent biological evaluation, aimed at researchers and scientists in the field of drug development.
Synthesis of 2-Methyl-4(3H)-quinazolinone Derivatives
A common and efficient method for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives involves a two-step process starting from anthranilic acid. The first step is the formation of a benzoxazinone intermediate, followed by reaction with an appropriate amine or other nucleophile.[7] Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave irradiation, have been successfully employed to improve reaction efficiency and reduce environmental impact.[7]
General Synthetic Workflow
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 7. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4(3H)-quinazolinone
<_
-
Search Queries:
-
synthesis of 2-Methyl-4(3H)-quinazolinone yield improvement
-
common problems in 2-Methyl-4(3H)-quinazolinone synthesis
-
optimization of Niementowski quinazolinone synthesis
-
2-Methyl-4(3H)-quinazolinone synthesis from anthranilic acid experimental protocol
-
catalysts for 2-Methyl-4(3H)-quinazolinone synthesis
-
side reactions in quinazolinone synthesis
-
-
Search Results Analysis:
-
The search results provide several common synthetic routes for 2-Methyl-4(3H)-quinazolinone, primarily revolving around anthranilic acid as a starting material. The most frequently mentioned methods are the Niementowski reaction (condensation of anthranilic acid with an amide) and a two-step process involving the formation of a 2-methyl-4H-benzoxazin-4-one intermediate from anthranilic acid and acetic anhydride, followed by reaction with an amine source.[1][2][3]
-
Factors affecting yield are discussed, including reaction temperature, solvent choice, catalyst deactivation, and the presence of an inert atmosphere.[4] Microwave-assisted synthesis is highlighted as a method to improve yields and reduce reaction times.[2][5][6]
-
Common problems are identified, such as the formation of side products (e.g., incomplete cyclization, over-alkylation), incomplete conversion of starting materials, and purification difficulties.[4]
-
Specific experimental protocols are available, including reaction times, temperatures, and reagents. For instance, the synthesis of the benzoxazinone intermediate from anthranilic acid and acetic anhydride is described to be done under reflux for 4 hours.[1] Another protocol details the reaction of anthranilic acid with chloroacetonitrile, where optimizing the reactant ratio significantly improved the yield.[7]
-
Quantitative data is present in some search results, for example, showing the yield of different substituted 2-methylquinazolinones.[1] There is also a table showing the optimization of reaction conditions (reactant ratio) and its effect on yield.[7]
-
Information for creating Graphviz diagrams is available. I can create a workflow diagram for the two-step synthesis and a troubleshooting diagram for low yield based on the identified problems (temperature, solvent, catalyst, etc.).
-
-
Confidence Score: 5/5 - I have sufficient information to proceed with generating the response.
-
Plan:
-
Structure the Technical Support Center: I will create sections for FAQs, Troubleshooting, Data Tables, Experimental Protocols, and Visual Guides (Graphviz diagrams).
-
Develop FAQs and Troubleshooting Guide: I will formulate questions based on the common problems identified in the search results (e.g., "Why is my yield of 2-Methyl-4(3H)-quinazolinone low?", "What are common side products and how can I minimize them?"). The answers will provide explanations and solutions based on the search findings, citing them appropriately.
-
Create Data Tables: I will create a table summarizing the effect of reaction conditions on yield, using the data from the search result that optimized the reaction with chloroacetonitrile[7]. I will also create a table showing yields for different derivatives as found in another source[1].
-
Write Detailed Experimental Protocol: I will provide a step-by-step protocol for the common two-step synthesis of 2-Methyl-4(3H)-quinazolinone from anthranilic acid and acetic anhydride, followed by reaction with an amine source (in this case, ammonia or a precursor, to get the unsubstituted N-H at position 3). This is a well-documented method.[1][8]
-
Generate Graphviz Diagrams:
-
An Experimental Workflow Diagram illustrating the two-step synthesis process from anthranilic acid to the final product.
-
A Troubleshooting Logic Diagram for diagnosing and resolving low yield issues, based on the factors identified in the search results.[4]
-
-
Review and Format: I will ensure all requirements from the prompt are met, including the specific Graphviz color palette, contrast rules, captions, and the correct citation format [cite:INDEX]. The entire response will be in a clear, professional tone suitable for the target audience.
-
I will now proceed with generating the response.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of 2-Methyl-4(3H)-quinazolinone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Methyl-4(3H)-quinazolinone and related derivatives.
Q1: My overall yield is consistently low. What are the most common causes and how can I address them?
A1: Low yields in quinazolinone synthesis can stem from several factors. Systematically investigating the following areas is the best approach:
-
Incomplete Reaction: The primary cause of low yield is often an incomplete conversion of starting materials.[4] Ensure that the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants and products, while temperatures that are too low may result in an incomplete reaction.[4] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific substrate. Microwave-assisted synthesis can sometimes provide better temperature control and shorter reaction times, potentially improving yields.[2][4]
-
Improper Solvent: The solvent plays a crucial role in reactant solubility and the reaction pathway. Solvents like DMSO, DMF, and toluene are commonly used.[4] If you are experiencing poor yields, consider experimenting with a different solvent system.
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the anthranilic acid. Impurities can interfere with the reaction and lead to side products.
-
Atmospheric Conditions: Some synthetic routes are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the final yield.[4]
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: Side product formation is a frequent challenge. The nature of these byproducts depends on the synthetic route.
-
Common Side Products:
-
Acyclic Intermediates: The most common impurity is the N-acylanthranilamide intermediate that has failed to cyclize completely.[4]
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.[4]
-
Self-Condensation Products: Starting materials may react with themselves under certain conditions.[4]
-
-
Minimization Strategies:
-
Optimize Cyclization: The final cyclization step is critical. Ensure the reaction conditions (temperature, catalyst, time) are optimized to favor the formation of the quinazolinone ring.
-
Catalyst Choice: For metal-catalyzed routes, the choice of catalyst is crucial. Copper and palladium catalysts have been shown to be highly efficient in many cases.[4] If you suspect catalyst deactivation, ensure your glassware is clean and consider increasing the catalyst loading.[4]
-
Use of Additives: Mild bases can be used as additives to neutralize any acid formed during the reaction, which can help prevent acid-catalyzed side reactions.[4]
-
Q3: Which synthetic route is recommended for obtaining high yields of 2-Methyl-4(3H)-quinazolinone?
A3: A widely used and reliable method is the two-step synthesis proceeding through a benzoxazinone intermediate. This method involves:
-
Step 1: Cyclization of anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one.[1][8]
-
Step 2: Reaction of the benzoxazinone intermediate with an amine source (e.g., ammonia, hydrazine) to yield the final 2-Methyl-4(3H)-quinazolinone.[1][6]
This route is often favored because the intermediate can be isolated and purified, leading to a cleaner final product. One-pot syntheses, such as the Niementowski reaction (condensing anthranilic acid directly with an amide), are simpler but can sometimes suffer from lower yields and require higher temperatures.[2][3]
Q4: How do substituents on the anthranilic acid ring affect the reaction yield?
A4: The electronic nature and steric bulk of substituents can significantly impact the reaction.
-
Electron-withdrawing groups can decrease the nucleophilicity of the amine on the anthranilic acid, potentially requiring harsher reaction conditions like higher temperatures or more active catalysts to achieve good yields.[4]
-
Bulky substituents can introduce steric hindrance, which may slow down the reaction rate. Overcoming this may require specific catalysts or modified reaction conditions.[4]
Data Presentation: Optimizing Reaction Conditions
Quantitative data is essential for optimizing synthesis. The following tables summarize key findings from literature to guide experimental design.
Table 1: Effect of Reactant Ratio on Yield This table shows the optimization for the synthesis of 2-chloromethyl-4(3H)-quinazolinone from 2-aminobenzoic acid and chloroacetonitrile, highlighting the importance of reactant stoichiometry.
| Entry | Temperature (°C) | Substrate Ratio (Acid:Nitrile) | Time (h) | Yield (%) |
| 1 | 25 | 1:1 | 2 | 52 |
| 2 | 25 | 1:2 | 2 | 68 |
| 3 | 25 | 1:3 | 2 | 77 |
| 4 | 50 | 1:3 | 2 | 76 |
| Data adapted from a study on a related quinazolinone derivative.[7] |
Table 2: Example Yields for Substituted 2-Methyl-quinazolin-4(3H)-ones This table provides reported yields for various 3-substituted derivatives synthesized from the benzoxazinone intermediate, demonstrating the feasibility of the two-step method.
| Compound | Substituent at Position 3 | Yield (%) |
| 6 | 4-chlorophenyl | 66 |
| 9 | 4-bromophenyl | 53 |
| 10 | See original source | 75 |
| Data sourced from a study utilizing a green chemistry approach with deep eutectic solvents.[1] |
Detailed Experimental Protocols
The following is a detailed protocol for the common and effective two-step synthesis of 2-Methyl-4(3H)-quinazolinone.
Protocol: Two-Step Synthesis via Benzoxazinone Intermediate
Step 1: Synthesis of 2-Methyl-4H-benzoxazin-4-one
-
Materials & Setup:
-
Anthranilic acid (1 eq.)
-
Acetic anhydride (2 eq.)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
Combine anthranilic acid and acetic anhydride in the round-bottom flask.
-
Heat the mixture to reflux and maintain for 4 hours.[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the excess acetic anhydride and the acetic acid formed during the reaction under reduced pressure to obtain the crude 2-Methyl-4H-benzoxazin-4-one.[1] This intermediate can be used in the next step with or without further purification.
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Materials & Setup:
-
2-Methyl-4H-benzoxazin-4-one (from Step 1) (1 eq.)
-
Ammonium acetate (as an ammonia source) or another suitable amine.
-
Solvent (e.g., ethanol, glacial acetic acid).
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude benzoxazinone in a suitable solvent in the round-bottom flask.
-
Add the amine source (e.g., ammonium acetate).
-
Heat the mixture to reflux. The reaction time will vary depending on the specific substrates and can be monitored by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture. The product will often precipitate from the solution.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Methyl-4(3H)-quinazolinone.[1]
-
Visual Guides: Workflows and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a troubleshooting decision tree.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"solubility issues of 2-Methyl-4(3H)-quinazolinone in aqueous solutions"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-Methyl-4(3H)-quinazolinone in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-4(3H)-quinazolinone, and why is its aqueous solubility a common issue?
A1: 2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class.[1][2] This class of compounds is widely investigated for a range of therapeutic properties.[1][2] Like many quinazolinone derivatives, 2-Methyl-4(3H)-quinazolinone has poor aqueous solubility due to its predominantly non-polar structure, which can lead to challenges in experimental assays, formulation, and in vivo studies.[1][3]
Q2: What are the recommended solvents for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of 2-Methyl-4(3H)-quinazolinone.[4][5] A solubility of up to 50 mg/mL in DMSO has been reported, though this may require sonication to fully dissolve.[4][5] It is critical to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly reduce the compound's solubility.[1][6]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common problem known as "precipitation upon dilution." Several strategies can be employed to mitigate this issue:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: While many cell-based assays have a low tolerance for DMSO (typically <0.5%), some biochemical assays can tolerate higher concentrations.[1] Determine the maximum tolerable DMSO concentration for your specific assay and adjust your dilution scheme accordingly.[1]
-
Use a Surfactant: Incorporating a non-ionic surfactant like Tween 80 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) into the assay buffer can help maintain the compound's solubility.[1][7]
-
Utilize Other Co-solvents: If DMSO is not suitable, other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[7]
Q4: How can I enhance the aqueous solubility of 2-Methyl-4(3H)-quinazolinone for in vivo studies?
A4: For more significant solubility enhancement required for in vivo applications, several formulation strategies can be explored:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can increase solubility.[8] The pKa of 2-Methyl-4(3H)-quinazolinone is predicted to be around 3.60, which should be considered.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix (e.g., Polaxamer 407, PVP, PEG) at a molecular level.[7][9] This can reduce drug crystallinity and improve the dissolution rate.[9]
-
Nanotechnology: Advanced methods like creating nanosuspensions, polymeric nanoparticles, or nanoemulsions can significantly improve the solubility and bioavailability of poorly soluble compounds.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO stock. | The concentration is too high, or the DMSO has absorbed water. | Try a lower concentration. Use fresh, anhydrous DMSO. Apply gentle heating or use an ultrasonic water bath to aid dissolution.[1][4] |
| Stock solution precipitates upon storage at 4°C or -20°C. | The compound is coming out of solution at lower temperatures. | Store the stock solution at room temperature if stability permits.[1] Before each use, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved.[1] |
| Inconsistent results between experiments. | The compound is precipitating in the assay medium, leading to variable effective concentrations. | Visually inspect assay plates for any signs of precipitation.[1] Implement one of the solubility enhancement strategies from FAQ A3 (e.g., lower concentration, add surfactant). |
| Low or no bioactivity observed. | The compound's concentration in the aqueous assay buffer is below the effective level due to poor solubility. | Re-evaluate the compound's solubility in your specific assay buffer. Consider using a more robust solubility-enhancing method, such as complexation or preparing a solid dispersion.[1][7] |
Data Presentation
Table 1: Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [5][10][11] |
| Molecular Weight | 160.17 g/mol | [5][10][11] |
| Appearance | White to almost white powder/crystal | [4][5][11] |
| Melting Point | 231-233 °C | [4][5][11][12] |
| Water Solubility | < 0.1 mg/mL (practically insoluble) | [2][5] |
| DMSO Solubility | ~50 mg/mL (with sonication) | [4][5] |
| pKa (Predicted) | 3.60 ± 0.20 | [5] |
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Potential Enhancement | Reference |
| Co-solvency | Reduces the polarity of the aqueous solvent system. | Moderate | [7] |
| pH Adjustment | Ionizes the drug, making it more soluble in water. | Variable (can be >1000-fold) | [7][8] |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules. | Moderate to High | [7] |
| Cyclodextrin Complexation | Forms inclusion complexes, masking hydrophobic parts of the drug. | High | [7] |
| Solid Dispersion | Reduces particle size to a molecular level and converts the drug to a more soluble amorphous form. | High | [7][9] |
| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area and dissolution rate. | High | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh 1.602 mg of 2-Methyl-4(3H)-quinazolinone powder.
-
Transfer the powder to a clean glass vial.
-
Add 1.0 mL of fresh, anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If solid particles remain, place the vial in an ultrasonic water bath for 10-15 minutes until the solution is clear.[1]
-
Visually inspect the solution to ensure no particles are visible before storage or use.[1]
Protocol 2: General Method for Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of 2-Methyl-4(3H)-quinazolinone to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Dilute the clear filtrate with an appropriate solvent (e.g., methanol or acetonitrile).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)-UV
This is a general method and may require optimization for your specific equipment and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid). The exact ratio should be optimized (e.g., start with 50:50 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).[15] Perform serial dilutions to create calibration standards (e.g., 0.1 to 100 µg/mL).[15]
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against concentration. Determine the concentration of unknown samples from this curve.[15]
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Standard experimental workflow for compound testing.
Caption: Strategies for solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 5. 1769-24-0 CAS MSDS (2-METHYL-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyl-4(3H)-quinazolinone 97 1769-24-0 [sigmaaldrich.com]
- 12. 2-Methyl-4(3H)-quinazolinone 97 1769-24-0 [sigmaaldrich.com]
- 13. 2-Methyl-4(3H)-quinazolinone | SIELC Technologies [sielc.com]
- 14. 2-METHYL-4(3H)-QUINAZOLINONE | 1769-24-0 [chemicalbook.com]
- 15. benchchem.com [benchchem.com]
"stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions"
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-Methyl-4(3H)-quinazolinone under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Methyl-4(3H)-quinazolinone?
A1: The quinazolinone ring system is generally considered stable. However, the overall stability of 2-Methyl-4(3H)-quinazolinone can be influenced by several factors, including:
-
pH: Stability can vary in acidic, neutral, and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidizing agents: The presence of oxidizing agents may lead to the formation of degradation products.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Solvents: The choice of solvent for stock solutions and experimental buffers can impact stability.
Q2: What are the recommended storage conditions for solid 2-Methyl-4(3H)-quinazolinone?
A2: To ensure the long-term stability of solid 2-Methyl-4(3H)-quinazolinone, it is recommended to store it in a cool, dry, and dark environment.[1] For optimal preservation, store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and oxygen.[1]
Q3: How should I prepare and store stock solutions of 2-Methyl-4(3H)-quinazolinone?
A3: For preparing stock solutions, it is advisable to use anhydrous aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Due to its limited water solubility, preparing highly concentrated aqueous solutions is not recommended.[2]
For optimal stability in solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.[1]
Q4: Can I use aqueous buffers to dissolve 2-Methyl-4(3H)-quinazolinone?
A4: While direct dissolution in aqueous buffers is challenging due to low solubility, you will likely be diluting a DMSO stock solution into your aqueous experimental buffer.[2] When doing so, be mindful of potential precipitation. It is crucial to verify the stability of the compound in your specific aqueous buffer if the solution is to be stored or used over an extended period. For related quinazolinone derivatives, neutral or slightly acidic pH conditions are generally preferred to minimize hydrolysis.[1]
Q5: What are the likely degradation products of 2-Methyl-4(3H)-quinazolinone?
A5: Based on the chemical structure and information on related quinazolinone compounds, potential degradation products could arise from:
-
Oxidation: Formation of N-oxide derivatives or other oxidized species is a possibility under oxidative stress.[1]
-
Photolysis: Exposure to light may lead to more complex degradation pathways.[1]
Unlike its 2-acetyl counterpart, hydrolysis of the 2-methyl group is not a primary degradation pathway under typical experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis. | The compound is degrading under experimental or storage conditions. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Loss of biological activity in stored stock solutions. | Degradation of the compound. | Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C. Use anhydrous solvents for stock solutions. |
| Precipitation of the compound in aqueous assay buffer. | Poor aqueous solubility. | Reduce the final concentration of the compound in the assay. Increase the percentage of the organic co-solvent (e.g., DMSO) if tolerated by the assay. |
| Discoloration of the solid compound upon storage. | Potential degradation due to exposure to light, moisture, or oxygen. | Store the solid compound in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1] The following is a general protocol that can be adapted for 2-Methyl-4(3H)-quinazolinone.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Methyl-4(3H)-quinazolinone at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.[1]
-
Photolytic Degradation: Expose both the solid compound and a 1 mg/mL solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.[1]
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
HPLC Method for Stability Testing
This method can be used as a starting point for developing a validated stability-indicating method for 2-Methyl-4(3H)-quinazolinone.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[3] |
| Detection | UV at an appropriate wavelength (e.g., λmax ~316 nm in acetonitrile)[2][4] |
| Flow Rate | Typical analytical flow rates (e.g., 1.0 mL/min) |
| Temperature | Room temperature or controlled (e.g., 25°C) |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data from forced degradation studies specifically for 2-Methyl-4(3H)-quinazolinone. The following table provides a template for how such data should be presented once generated from experimental work.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 4 hours | Room Temp. | 25% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp. | 10% | 1 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic (Solution) | 24 hours | Room Temp. | 30% | >3 |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study of 2-Methyl-4(3H)-quinazolinone.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of 2-Methyl-4(3H)-quinazolinone.
References
Technical Support Center: 2-Methyl-4(3H)-quinazolinone Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-Methyl-4(3H)-quinazolinone.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of 2-Methyl-4(3H)-quinazolinone, offering potential causes and actionable solutions.
Issue 1: Poor or No Crystal Formation
Q1: I've completed the synthesis of 2-Methyl-4(3H)-quinazolinone, but I'm struggling to get any crystals to form from the solution. What are the likely causes and what steps can I take?
A1: Failure to form crystals, or obtaining an oil or amorphous solid, is a common challenge in crystallization. The primary reason is that the solution is not supersaturated, or there is an impediment to nucleation and crystal growth.
Potential Causes and Solutions:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, preventing it from reaching supersaturation upon cooling. Conversely, the compound might be too insoluble to dissolve sufficiently for recrystallization.
-
Solution: A systematic solvent screening is recommended. Ethanol is a commonly used solvent for recrystallizing 2-Methyl-4(3H)-quinazolinone.[1][2][3] If ethanol is not effective, consider other polar organic solvents like methanol, ethyl acetate, or acetonitrile.[4] A mixture of solvents can also be effective; for instance, dissolving the compound in a good solvent and then adding a poor solvent (an anti-solvent) until turbidity is observed, followed by gentle heating until the solution is clear again, can induce crystallization upon cooling.
-
-
Insufficient Concentration: The concentration of your compound in the solution may be too low to achieve supersaturation upon cooling.
-
Solution: Try to concentrate the solution by carefully evaporating some of the solvent. Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid or oil.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of a supersaturated solution that does not have enough time for nucleation and crystal growth, often resulting in an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[4] A slower cooling rate provides a longer time for molecules to orient themselves into a crystal lattice.
-
-
Presence of Impurities: Impurities can inhibit crystal growth or co-precipitate, leading to poor crystal quality or the formation of an oil. Common impurities in the synthesis of quinazolinones include unreacted anthranilic acid and byproducts from side reactions.[5]
-
Solution: Ensure your crude product is as pure as possible before attempting crystallization. Consider pre-purification steps like washing the crude product with a solvent in which the impurities are soluble but the desired compound is not.
-
Issue 2: Formation of an Oil or Tarry Substance
Q2: Instead of crystals, my product has separated as a brown or tarry substance. What causes this and how can I fix it?
A2: Oiling out or the formation of a tarry substance is a frequent problem in the crystallization of organic compounds. This typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solid form at that solvent composition.
Potential Causes and Solutions:
-
Excessive Supersaturation: If the solution is too concentrated or cooled too quickly, the compound may come out of solution as a liquid phase (the oil) before it has a chance to form an ordered crystal lattice.
-
Solution: Try diluting the solution with more solvent before cooling. A more gradual cooling process is also recommended.
-
-
High Temperature: The temperature of the solution may be too high, causing the compound to separate as a molten liquid rather than a solid.
-
Solution: Ensure that the cooling process starts from a temperature below the melting point of your compound in the chosen solvent.
-
-
Degradation of the Product: Excessive heat or prolonged heating during the dissolution step can lead to the degradation of the product, resulting in the formation of tarry impurities.[6]
Issue 3: Poor Crystal Quality (Small, Needle-like, or Clumped Crystals)
Q3: I am getting crystals, but they are very small, needle-shaped, or clumped together, which makes them difficult to filter and dry. How can I improve the crystal quality?
A3: The quality of crystals is highly dependent on the conditions of nucleation and growth. The formation of small, needle-like, or agglomerated crystals often indicates that the nucleation rate is too high and the growth rate is too low or uncontrolled.
Potential Causes and Solutions:
-
Rapid Nucleation: A high degree of supersaturation can lead to the rapid formation of many small nuclei, which then compete for the available solute, resulting in small crystals.
-
Solution: A systematic crystallization study is recommended to find the optimal conditions.[5] Key factors to investigate include the choice of solvent or solvent mixture, the cooling rate, and the use of seeding.[5] A slower cooling rate often leads to the formation of larger, more uniform crystals.[5]
-
-
Seeding: The absence of nucleation sites can lead to uncontrolled crystallization.
-
Solution: Introduce a few seed crystals of the desired compound into the slightly supersaturated solution.[5] This provides a template for crystal growth and can lead to the formation of larger, more well-defined crystals. If you do not have seed crystals, you can sometimes induce nucleation by scratching the inside of the flask with a glass rod.
-
-
Solvent System: The solvent system can influence the crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. For example, recrystallization from an ethanol/water or ethyl acetate/hexane solvent system can be effective for purifying quinazolinones.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of 2-Methyl-4(3H)-quinazolinone?
A1: Based on available literature, ethanol is a commonly and successfully used solvent for the recrystallization of 2-Methyl-4(3H)-quinazolinone.[1][2][3] However, if ethanol does not yield satisfactory results, other polar organic solvents such as methanol, ethyl acetate, or acetonitrile, or solvent mixtures like ethanol/water or ethyl acetate/hexane, can be explored.[4][6]
Q2: What are the common impurities I should be aware of during the synthesis and crystallization of 2-Methyl-4(3H)-quinazolinone?
A2: Common impurities can include unreacted starting materials such as anthranilic acid, as well as byproducts like N,N-diacetylanthranilic acid.[5] Degradation of intermediates or the final product due to excessive heat can also introduce impurities.[5][6] The presence of these impurities can hinder crystallization and affect the quality of the final product.[5]
Q3: Can I use an anti-solvent to induce crystallization?
A3: Yes, the use of an anti-solvent is a common and effective technique. The general procedure is to dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly turbid. The solution is then gently warmed until it becomes clear again, and then allowed to cool slowly. This method allows for fine control over the supersaturation of the solution.
Q4: My compound is still not crystallizing. Are there any other techniques I can try?
A4: If standard cooling crystallization is not effective, you can try other methods such as:
-
Evaporation: This involves allowing the solvent to evaporate slowly from the solution until it becomes saturated and crystals form.[4] This method is simple but can sometimes lead to crystals growing on the surface of the vessel.[4]
-
Vapor Diffusion: In this technique, a concentrated solution of your compound is placed in a small open container, which is then placed in a larger sealed container with a solvent in which your compound is less soluble. The vapor from the less soluble solvent slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.
Experimental Protocols
Protocol 1: Recrystallization of 2-Methyl-4(3H)-quinazolinone from Ethanol
-
Dissolution: In a flask, dissolve the crude 2-Methyl-4(3H)-quinazolinone in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 60-70°C to a constant weight.[7]
Protocol 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on a reported synthesis.[1][2]
-
Reaction Setup: In a 250 ml round-bottom flask, combine 30 g (0.2 mol) of N-acetylanthranilic acid and 76.53 g (1.4 mol) of ammonium chloride.
-
Heating: Heat the mixture in a sand bath at 225–230°C (498–503 K) for 4 hours.[1][2]
-
Work-up: Cool the reaction mixture and treat it with boiling water.
-
Filtration and Neutralization: Filter the mixture and adjust the pH of the filtrate to 7–9.
-
Precipitation: Allow the solution to stand at room temperature. The product will precipitate.
-
Isolation and Washing: Filter off the precipitate, wash it with distilled water, and dry it.
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure 2-Methyl-4(3H)-quinazolinone.[1][2]
Data Presentation
Table 1: Key Quantitative Data for 2-Methyl-4(3H)-quinazolinone Synthesis and Crystallization
| Parameter | Value | Reference(s) |
| Synthesis Reactants | ||
| N-acetylanthranilic acid | 30 g (0.2 mol) | [1][2] |
| Ammonium chloride | 76.53 g (1.4 mol) | [1][2] |
| Reaction Conditions | ||
| Temperature | 225–230°C (498–503 K) | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Product Information | ||
| Yield | 20.4 g (76%) | [1][2] |
| Melting Point | 238–240°C (511–513 K) | [1][2] |
| Recrystallization Solvent | Ethanol | [1][2][3] |
Visualizations
Caption: Troubleshooting workflow for 2-Methyl-4(3H)-quinazolinone crystallization.
Caption: Logical flow for solvent selection in crystallization.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"optimization of reaction conditions for 2-Methyl-4(3H)-quinazolinone synthesis"
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 2-Methyl-4(3H)-quinazolinone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Methyl-4(3H)-quinazolinone, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Temperature: The reaction temperature might not be ideal for the chosen synthetic route.
-
Solution: For conventional heating methods, ensure the temperature is maintained at the specified level for the protocol (e.g., reflux). For microwave synthesis, optimizing the temperature is crucial; for instance, a study on solid-phase synthesis identified optimal temperature settings through experimental design.[2]
-
-
Purity of Starting Materials: Impurities in the reactants, such as anthranilic acid or acetic anhydride, can lead to side reactions and lower yields.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use. For example, benzoxazinone, an intermediate, is susceptible to decomposition in the presence of water and should be used immediately after preparation.[2]
-
-
Improper Solvent or Catalyst: The choice of solvent and catalyst is critical for reaction efficiency.
-
Solution: Some modern approaches utilize green chemistry principles, such as deep eutectic solvents (DES), which have been shown to be effective.[1] In other cases, optimizing the amount and type of catalyst, like using different solid supports in microwave-assisted synthesis, can significantly impact the yield.[2]
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize their formation?
A2: The formation of byproducts is a common issue. Identifying these impurities is the first step toward minimizing them.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted anthranilic acid or the amine source.
-
Solution: As mentioned above, extending the reaction time or optimizing the temperature can drive the reaction to completion. Ensure the correct stoichiometric ratios of reactants are used.
-
-
Formation of Benzoxazinone Intermediate: In the common two-step synthesis, incomplete conversion of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate to the final product can be a source of impurity.[1][2]
-
Solution: Ensure sufficient amine is present for the second step and that the reaction conditions are suitable for the ring-opening and subsequent cyclization.
-
-
Side Reactions: Undesired side reactions can occur, especially at elevated temperatures.
-
Solution: Carefully control the reaction temperature. Lowering the temperature, even if it requires a longer reaction time, can sometimes reduce the formation of thermal decomposition products.
-
Q3: The purification of my final product is challenging. What are the recommended methods?
A3: Effective purification is essential to obtain 2-Methyl-4(3H)-quinazolinone of high purity.
-
Recrystallization: This is a common and effective method for purifying solid products.
-
Solution: Ethanol is often a suitable solvent for recrystallization of 2-Methyl-4(3H)-quinazolinone derivatives.[1] Experiment with different solvent systems to achieve the best results.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.
-
Solution: The choice of eluent is crucial. A common mobile phase for TLC analysis, which can be adapted for column chromatography, is a mixture of benzene, acetone, and acetic acid (8:1:1).[1]
-
-
Precipitation: In some protocols, the desired product can be precipitated from the reaction mixture.
-
Solution: After completion of the reaction in a deep eutectic solvent, for instance, the product can be precipitated by the addition of water.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Methyl-4(3H)-quinazolinone?
A1: The most prevalent method is a two-step synthesis starting from anthranilic acid.[1][2]
-
Step 1: Formation of the Benzoxazinone Intermediate: Anthranilic acid is reacted with acetic anhydride, typically under reflux, to form 2-methyl-4H-3,1-benzoxazin-4-one.[1][2]
-
Step 2: Formation of the Quinazolinone Ring: The benzoxazinone intermediate is then reacted with an amine source (e.g., ammonia or a primary amine) to yield the desired 2-Methyl-4(3H)-quinazolinone derivative.[1][2]
Alternative one-pot syntheses have also been developed, often utilizing microwave irradiation or green solvents to improve efficiency and reduce environmental impact.[1][3]
Q2: What are the advantages of using microwave-assisted synthesis for this reaction?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that may take hours under conventional reflux can often be completed in minutes using microwave irradiation.[2]
-
Increased Yields: Optimized microwave conditions can lead to higher product yields.[2]
-
Improved Purity: In some cases, the rapid and uniform heating provided by microwaves can reduce the formation of byproducts.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-Methyl-4(3H)-quinazolinone?
A3: Yes, green chemistry approaches are being explored for this synthesis. One notable method involves the use of deep eutectic solvents (DES), such as a mixture of choline chloride and urea.[1] These solvents are often biodegradable, have low toxicity, and can be recycled, making them a more sustainable alternative to traditional organic solvents.
Data Presentation
Table 1: Optimization of Microwave-Assisted Solid Phase Synthesis of 2-Methylquinazolin-4(3H)-one
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Solid Support | Silica Gel | Alumina | Montmorillonite K-10 | Montmorillonite K-10 |
| Reaction Time (min) | 5 | 10 | 15 | 10 |
| Amount of Support (weight equiv.) | 0.5 | 1.0 | 1.5 | 1.0 |
| Temperature (°C) | 100 | 120 | 140 | 120 |
| Overall Yield (%) | ~50 | ~70 | ~65 | 80 |
Data synthesized from the findings presented in Musiol et al. on the optimization of microwave-assisted solid-phase synthesis.[2]
Experimental Protocols
Protocol 1: Conventional Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone [1][2]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (25 mmol) and acetic anhydride (50 mmol).
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling, remove the excess acetic anhydride and the acetic acid formed during the reaction under reduced pressure to obtain the crude benzoxazinone.
-
The crude product is used immediately in the next step.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
To the crude benzoxazinone from Step 1, add a suitable amine and a deep eutectic solvent (e.g., choline chloride:urea 1:2).
-
Heat the mixture at 80°C with stirring.
-
Monitor the reaction progress by TLC (benzene:acetone:acetic acid 8:1:1).
-
Upon completion, precipitate the product by adding water.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure 2-Methyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted Solid Phase Synthesis of 2-Methylquinazolin-4(3H)-one [2]
-
Mix 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol), the selected solid support (e.g., Montmorillonite K-10, 1.0 weight equiv.), and a 25% aqueous solution of ammonia (50 mmol) thoroughly in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor for the optimized time and at the optimized temperature.
-
After cooling, remove the solvent under vacuum.
-
Extract the residue with methanol.
-
Analyze the product purity and yield by HPLC.
Visualizations
Caption: General two-step synthesis workflow for 2-Methyl-4(3H)-quinazolinone.
Caption: Troubleshooting logic for optimizing synthesis.
References
Technical Support Center: Purification of 2-Methyl-4(3H)-quinazolinone
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-4(3H)-quinazolinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-Methyl-4(3H)-quinazolinone using common laboratory techniques.
Recrystallization Troubleshooting
Issue: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Supersaturation | The solution may be too concentrated. Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of pure 2-Methyl-4(3H)-quinazolinone can also initiate crystal formation. |
| Inappropriate Solvent System | The chosen solvent may be too good a solvent, even at low temperatures. If using a single solvent, try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat until the solution is clear and allow it to cool slowly.[1] |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Attempt to remove them by treating the crude product with a solvent in which the desired compound is insoluble but the oil is soluble (e.g., hexane), or consider using column chromatography for purification.[1] |
Issue: The recrystallized product is still impure.
| Possible Cause | Solution |
| Incomplete Removal of Soluble Impurities | A single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration. |
| Co-crystallization of Impurities | An impurity may have a similar solubility profile to the product. Consider using a different solvent system for recrystallization.[1] |
| Inadequate Washing of Crystals | Impurities may remain on the surface of the crystals. After filtration, wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor. |
Column Chromatography Troubleshooting
Issue: Poor separation of the compound from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The eluent may be too polar, causing the compound and impurities to elute together. Try a less polar solvent system. If using a single solvent system (isocratic elution), switch to a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[1] For reverse-phase HPLC, a mobile phase of acetonitrile and water with a phosphoric acid modifier can be effective.[2] |
| Column Overload | Too much sample was loaded onto the column. Use a smaller amount of the crude material or a larger column. |
| Improper Column Packing | Channels or cracks in the stationary phase can lead to poor separation. Ensure the column is packed uniformly. |
| Co-eluting Impurities | The impurity may have a very similar polarity to the target compound in the chosen solvent system. Try a different stationary phase, such as alumina instead of silica gel, or a different solvent system with different selectivities (e.g., substituting ethyl acetate with dichloromethane).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Methyl-4(3H)-quinazolinone?
A1: Common impurities often include unreacted starting materials such as anthranilic acid or N-acetylanthranilic acid, as well as byproducts from the cyclization reaction.[3] The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, can also be a potential impurity if the reaction has not gone to completion.[3]
Q2: My purified 2-Methyl-4(3H)-quinazolinone has a broad melting point that is lower than the literature value. What does this indicate?
A2: A broad or depressed melting point is a classic sign of an impure compound.[1] Impurities disrupt the crystal lattice of the solid, leading to melting over a range of temperatures and at a lower temperature than the pure substance.[1] Further purification is necessary. The reported melting point for 2-Methyl-4(3H)-quinazolinone is 231-233 °C.[4]
Q3: What are the recommended solvent systems for the recrystallization of 2-Methyl-4(3H)-quinazolinone?
A3: Ethanol is a commonly reported and effective solvent for the recrystallization of quinazolinone derivatives.[5][6][7] Other potential solvent systems include ethanol/water and ethyl acetate/hexane mixtures.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q4: Can I use HPLC to purify 2-Methyl-4(3H)-quinazolinone?
A4: Yes, reverse-phase HPLC (RP-HPLC) can be used for the analysis and preparative separation of 2-Methyl-4(3H)-quinazolinone.[2] A common mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[2]
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of 2-Methyl-4(3H)-quinazolinone should be confirmed using a combination of analytical techniques. These include:
-
Melting Point: Compare the experimental melting point to the literature value.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry (MS), to confirm the chemical structure.[8]
-
Chromatography: Techniques like TLC, GC, or HPLC can be used to check for the presence of impurities.[1][9]
Experimental Protocols
Recrystallization Protocol
This protocol is a general method for the recrystallization of 2-Methyl-4(3H)-quinazolinone.
Materials:
-
Crude 2-Methyl-4(3H)-quinazolinone
-
Ethanol
-
Deionized water (optional, as an anti-solvent)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 2-Methyl-4(3H)-quinazolinone in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.
-
If using a co-solvent system, add hot water dropwise until the solution becomes slightly turbid. Then add a few drops of hot ethanol until the solution is clear again.[1]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol (Silica Gel)
This protocol provides a general procedure for the purification of 2-Methyl-4(3H)-quinazolinone by column chromatography.
Materials:
-
Crude 2-Methyl-4(3H)-quinazolinone
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by making a slurry of silica gel in hexane and pouring it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Dissolve the crude 2-Methyl-4(3H)-quinazolinone in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dry sample-silica mixture to the top of the column.
-
Begin elution with a non-polar solvent system (e.g., 9:1 Hexane/Ethyl Acetate).[1]
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexane/Ethyl Acetate) to elute the compound.[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 2-Methyl-4(3H)-quinazolinone.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Mobile Phase | Notes |
| Recrystallization | Ethanol | A commonly used and effective solvent.[5][6] |
| Ethanol/Water | A good option for inducing crystallization.[1] | |
| Ethyl Acetate/Hexane | Another potential solvent pair for recrystallization.[1] | |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | A standard solvent system for silica gel chromatography of moderately polar compounds.[1] |
| Reverse-Phase HPLC | Acetonitrile/Water with Phosphoric Acid | Suitable for analytical and preparative separations.[2] |
Visualizations
Caption: General workflow for the purification of 2-Methyl-4(3H)-quinazolinone.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methyl-4(3H)-quinazolinone | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methyl-4(3H)-quinazolinone 97 1769-24-0 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Gas chromatographic determination of methaqualone, 2-methyl-3-o-tolyl-4(3H)-quinazolinone, at therapeutic levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
"common pitfalls in handling 2-Methyl-4(3H)-quinazolinone"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 2-Methyl-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-4(3H)-quinazolinone and what are its common applications?
A1: 2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class.[1] These compounds are widely investigated for their potential therapeutic properties, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] Some quinazolinone derivatives have been explored as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).
Q2: What are the primary safety precautions I should take when handling 2-Methyl-4(3H)-quinazolinone?
A2: 2-Methyl-4(3H)-quinazolinone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3] When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4] Work in a well-ventilated area and avoid creating dust.[4]
Q3: What are the best solvents for dissolving 2-Methyl-4(3H)-quinazolinone for experimental use?
A3: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of 2-Methyl-4(3H)-quinazolinone.[2][5] It is important to use anhydrous DMSO, as water can reduce the compound's solubility.[2] For some applications, dimethylformamide (DMF) can also be an effective solvent.[2]
Q4: My compound is precipitating out of the aqueous buffer during my biological assay. What can I do?
A4: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try several strategies:
-
Reduce the final concentration: Lowering the compound's final concentration in the assay may prevent it from exceeding its solubility limit.[2]
-
Increase co-solvent percentage: If your assay can tolerate it, slightly increasing the percentage of DMSO (or another co-solvent) in the final solution can improve solubility. However, be mindful of the solvent's potential effects on your experimental system.[2]
-
Use a surfactant: Non-ionic surfactants can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time or temperature may be insufficient.[6] 2. Poor quality of starting materials: Degradation of reactants like anthranilic acid.[6] 3. Moisture: Water can hydrolyze intermediates, such as the benzoxazinone formed during the reaction.[6] 4. Sub-optimal solvent: The chosen solvent may not be ideal for the reaction.[7] | 1. Optimize reaction conditions: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider a gradual increase in temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6][8] 2. Use high-purity reagents: Ensure that your starting materials are pure and dry. 3. Maintain anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents where necessary. 4. Solvent screening: Experiment with different high-boiling point solvents like toluene or consider solvent-free conditions.[9] |
| Formation of Unexpected Side Products/Impurities | 1. Self-condensation of starting materials. [6] 2. Decomposition: The product or intermediates may decompose at high temperatures.[6] 3. Side reactions: Impurities in the starting materials can lead to unwanted side reactions.[6] | 1. Control stoichiometry: Use precise molar ratios of your reactants. 2. Monitor the reaction: Use TLC to track the formation of the desired product and stop the reaction once it is complete to minimize decomposition. 3. Purify starting materials: If you suspect impurities in your starting materials, consider purifying them before use. |
| Difficulty in Product Purification | 1. "Oiling out" during recrystallization: The compound comes out of the solution as an oil rather than crystals.[10] 2. Co-elution with impurities during column chromatography: An impurity has a similar polarity to the product in the chosen solvent system.[10] 3. Product is highly soluble in the recrystallization solvent. [10] | 1. Optimize recrystallization: Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a different solvent system can also help. Common systems for quinazolinones include ethanol or ethanol/water mixtures.[10] 2. Adjust column chromatography conditions: Try a different solvent system with varying polarities. A shallower solvent gradient during elution can also improve separation.[10] 3. Select an appropriate solvent system: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Test different solvent combinations to find the optimal one. |
Characterization & Analysis
| Issue | Possible Causes | Solutions & Troubleshooting Steps |
| Unexpected Peaks in ¹H NMR Spectrum | 1. Unreacted starting materials. [11] 2. Residual solvent: Peaks from solvents used in the reaction or purification (e.g., DMSO, ethyl acetate).[11] 3. Presence of water: A broad peak can indicate moisture.[11] 4. Byproducts: Formation of uncyclized intermediates or other side products.[11] | 1. Compare with starting material spectra: Check for the characteristic peaks of your reactants. 2. Identify solvent peaks: Refer to a solvent chemical shift table to identify and confirm residual solvent peaks. 3. Dry the sample: Ensure your sample is thoroughly dried under vacuum before NMR analysis. 4. Further purification: If significant byproduct peaks are present, further purification of your compound is necessary. |
| Broad or Depressed Melting Point | 1. Impure compound: The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting point range. | 1. Purify the sample: Re-purify the compound using recrystallization or column chromatography until a sharp melting point consistent with the literature value is obtained. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 231-233 °C | [5] |
| Solubility | DMSO: ≥ 100 mg/mL | [12] |
| Appearance | Powder to crystal | [5] |
Experimental Protocols
Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid
This protocol involves two main steps: the formation of a benzoxazinone intermediate, followed by its reaction with an amine source.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one [7]
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).
-
Slowly add acetic anhydride (2-3 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 140-150 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool. The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, may precipitate.
-
The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone [13]
-
Suspend the crude 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol.
-
Add an excess of an amine source, for example, aqueous ammonia or hydrazine hydrate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The desired product, 2-Methyl-4(3H)-quinazolinone, should precipitate.
-
Collect the solid by vacuum filtration, wash it with cold ethanol, and dry it under a vacuum.
Purification by Recrystallization
-
Dissolve the crude 2-Methyl-4(3H)-quinazolinone in a minimum amount of a hot solvent (e.g., ethanol).
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 2-Methyl-4(3H)-quinazolinone.
Signaling Pathway: PARP1 Inhibition
Caption: The mechanism of PARP1 inhibition leading to synthetic lethality in HR-deficient cells.
References
- 1. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. 2-METHYL-4(3H)-QUINAZOLINONE CAS#: 1769-24-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-Methyl-4(3H)-quinazolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Methyl-4(3H)-quinazolinone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Methyl-4(3H)-quinazolinone?
Based on the chemistry of the quinazolinone ring and studies on structurally related compounds, the primary degradation pathways for 2-Methyl-4(3H)-quinazolinone are anticipated to be hydrolysis, oxidation, and photolysis. The quinazolinone ring itself is relatively stable, but the substituents can be susceptible to degradation under stress conditions.
Q2: What are the likely degradation products of 2-Methyl-4(3H)-quinazolinone under hydrolytic conditions?
Under acidic or basic conditions, the amide bond in the quinazolinone ring can undergo hydrolysis. The primary hydrolytic degradation product is expected to be N-(2-aminobenzoyl)acetamide, formed by the cleavage of the pyrimidine ring.
Q3: What degradation products can be expected from the oxidation of 2-Methyl-4(3H)-quinazolinone?
Oxidative stress, for instance in the presence of hydrogen peroxide, can lead to the formation of N-oxide derivatives. The nitrogen atoms in the quinazolinone ring are susceptible to oxidation. Therefore, 2-Methyl-4(3H)-quinazolinone 1-oxide or 3-oxide are potential oxidative degradation products.
Q4: How does 2-Methyl-4(3H)-quinazolinone degrade upon exposure to light?
Photodegradation can induce complex reactions. While specific photolytic degradation products for 2-Methyl-4(3H)-quinazolinone are not extensively documented, exposure to UV light may lead to the formation of radical species and subsequent complex degradation pathways, potentially involving ring cleavage or polymerization.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of 2-Methyl-4(3H)-quinazolinone degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent degradation profiles in stability studies. | - Variability in stress conditions (temperature, pH, light intensity).- Inconsistent sample preparation.- Instability of the compound in the chosen solvent. | - Ensure precise control and monitoring of all stress parameters.- Standardize sample preparation procedures.- Verify the stability of 2-Methyl-4(3H)-quinazolinone in the selected solvent system before initiating the study. |
| Appearance of unexpected peaks in HPLC chromatograms. | - Contamination of the sample or solvent.- Formation of secondary degradation products.- Co-elution of the parent drug and a degradant. | - Analyze a blank (solvent without the compound) to rule out solvent-related peaks.- Perform peak purity analysis using a photodiode array (PDA) detector.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve separation. |
| Difficulty in identifying degradation products by MS. | - Low abundance of the degradation product.- Ion suppression effects from the matrix or mobile phase.- Unsuitable ionization method. | - Concentrate the sample to increase the degradant concentration.- Optimize the mobile phase to reduce ion suppression (e.g., use volatile buffers like ammonium formate instead of phosphate buffers).- Try different ionization techniques (e.g., APCI in addition to ESI). |
| Poor recovery of the compound from the sample matrix. | - Adsorption of the compound to container surfaces.- Inefficient extraction procedure.- Degradation during the extraction process. | - Use silanized glassware to minimize adsorption.- Optimize the extraction solvent and technique (e.g., liquid-liquid extraction vs. solid-phase extraction).- Perform extraction at a lower temperature to minimize degradation. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines the conditions for subjecting 2-Methyl-4(3H)-quinazolinone to various stress conditions to induce degradation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyl-4(3H)-quinazolinone in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH prior to analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl prior to analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a solid sample of 2-Methyl-4(3H)-quinazolinone in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a 1 mg/mL solution of 2-Methyl-4(3H)-quinazolinone to UV light (254 nm) for 24 hours.
-
Prepare a control sample stored in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This method is designed for the separation and quantification of 2-Methyl-4(3H)-quinazolinone and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of 2-Methyl-4(3H)-quinazolinone.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of 2-Methyl-4(3H)-quinazolinone | Number of Degradation Products | Major Degradation Product (Proposed) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 1 | N-(2-aminobenzoyl)acetamide |
| 0.1 M NaOH, 60°C, 8h | 25.8 | 1 | N-(2-aminobenzoyl)acetamide |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 2-Methyl-4(3H)-quinazolinone N-oxides |
| Heat, 80°C, 48h | 5.1 | 1 | Minor unidentified degradant |
| UV Light, 24h | 12.3 | >3 | Complex mixture |
Table 2: HPLC Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Accuracy (% Recovery) | 98.5 - 101.2 |
| Precision (% RSD) | < 2.0 |
Visualizations
The following diagrams illustrate the proposed degradation pathways and the experimental workflow.
Caption: Proposed degradation pathways of 2-Methyl-4(3H)-quinazolinone.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4(3H)-quinazolinone
For researchers, scientists, and drug development professionals, the successful scale-up of promising pharmaceutical intermediates is a critical step. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4(3H)-quinazolinone on a larger scale.
Troubleshooting Guide: Common Scale-Up Challenges
Scaling up the synthesis of 2-Methyl-4(3H)-quinazolinone from the lab bench to pilot or production scale can introduce several challenges. This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Causes | Troubleshooting Solutions |
| 1. Poor Yield | - Incomplete reaction due to insufficient heating or reaction time.[1] - Degradation of intermediate or product at elevated temperatures.[1] - Sub-optimal stoichiometry of reagents.[1] - Loss of product during work-up and isolation.[1] | - Optimize Reaction Conditions: Carefully monitor and control the reaction temperature, considering a gradual ramp-up. Extend the reaction time and use in-process controls (e.g., TLC, HPLC) to monitor for completion.[1] - Stoichiometry Adjustment: Re-evaluate and precisely control the molar ratios of reactants.[2] - Work-up Optimization: Minimize product loss by selecting appropriate extraction solvents and optimizing crystallization/precipitation conditions. |
| 2. Exothermic Reaction Difficult to Control | - The reaction between the amino group of anthranilic acid and acetic anhydride is highly exothermic.[1] - Decreased surface-area-to-volume ratio on a larger scale makes heat dissipation more challenging.[1] | - Controlled Reagent Addition: Add acetic anhydride slowly and in a controlled manner. - Efficient Cooling: Ensure the reaction vessel is equipped with an adequate cooling system (e.g., cooling jacket, external cooling bath). - Solvent Choice: Use a solvent that can effectively absorb and dissipate heat. |
| 3. Impure Product | - Presence of unreacted starting materials (e.g., anthranilic acid).[1] - Formation of byproducts such as N,N-diacetylanthranilic acid.[1] - Degradation of the benzoxazinone intermediate.[1] | - Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often effective.[1][3] While column chromatography can be used, it is less ideal for large-scale production.[1] - Reaction Monitoring: Use TLC or HPLC to monitor the reaction and stop it once the formation of the desired product is maximized and byproduct formation is minimized.[2] |
| 4. Difficulty in Product Isolation | - High solubility of the product in the reaction solvent.[2] - Co-precipitation of the product with byproducts or unreacted starting materials.[2] | - Solvent Selection: Choose an appropriate anti-solvent to induce precipitation or crystallization. - Work-up Procedure: An aqueous work-up can help remove water-soluble impurities before the final purification step.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the synthesis of 2-Methyl-4(3H)-quinazolinone?
A1: The most widely used method involves a two-step process. First, anthranilic acid is reacted with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one.[1][4] This intermediate is then reacted with an amine source, such as aqueous ammonia, to yield 2-Methyl-4(3H)-quinazolinone.[1]
Q2: How can the yield of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate be improved?
A2: To maximize the yield of the intermediate, it is crucial to use a slight excess of acetic anhydride and to heat the reaction mixture, often under reflux.[2] Ensuring anhydrous conditions is also critical to prevent the hydrolysis of both the anhydride and the product.[2]
Q3: Are there one-pot synthesis methods available for 2-Methyl-4(3H)-quinazolinone?
A3: Yes, one-pot, multi-component reactions have been developed. These methods often involve the reaction of anthranilic acid, an amine, and an orthoester under thermal or microwave conditions and can provide excellent yields.[2][4] Green chemistry approaches using deep eutectic solvents have also been reported for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones in a two-step reaction.[5]
Q4: What are the common impurities observed in the synthesis, and how can they be identified?
A4: Common impurities include unreacted anthranilic acid, N,N-diacetylanthranilic acid, and byproducts from the degradation of the benzoxazinone intermediate.[1] These can be identified using techniques like ¹H NMR, where unexpected peaks corresponding to starting materials or byproducts may be observed. A broad or depressed melting point of the final product also indicates the presence of impurities.[3]
Q5: How does microwave-assisted synthesis compare to conventional heating for this reaction?
A5: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of quinazolinone derivatives compared to conventional heating methods.[2][4]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via Benzoxazinone Intermediate
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
Materials: Anthranilic acid, Acetic anhydride.[1]
-
Procedure:
-
To one equivalent of anthranilic acid in a suitable reaction vessel, slowly add two equivalents of acetic anhydride with continuous stirring at room temperature.[1] An exothermic reaction will be observed.
-
After the initial exotherm subsides, heat the mixture under reflux.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 2-methyl-4H-3,1-benzoxazin-4-one product will often precipitate.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.[2]
-
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Materials: 2-Methyl-4H-3,1-benzoxazin-4-one, Ethanol, Aqueous ammonia solution.[1]
-
Procedure:
-
Suspend the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in ethanol.[1]
-
Add an excess of aqueous ammonia solution.[1]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The 2-Methyl-4(3H)-quinazolinone product will crystallize out.[1]
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[1]
-
| Parameter | Laboratory Scale (1-100 g) | Scale-Up (1-100+ kg) | Reference |
| Heat Transfer | Generally efficient | Heat and mass transfer limitations become significant | [1] |
| Reaction Time | Typically shorter | May need to be extended and optimized | [1] |
| Purification | Column chromatography, Recrystallization | Recrystallization is preferred | [1] |
Visualizations
Experimental Workflow
Caption: Two-step synthesis workflow for 2-Methyl-4(3H)-quinazolinone.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Minimizing Byproducts in 2-Methyl-4(3H)-quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and answers to frequently asked questions to help minimize byproduct formation during the synthesis of 2-Methyl-4(3H)-quinazolinone, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 2-Methyl-4(3H)-quinazolinone?
A1: The most widely adopted method is a two-step synthesis.[1][2] The first step involves the thermal cyclization of anthranilic acid with acetic anhydride to produce the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[3][4] In the second step, this intermediate is reacted with an amine source, such as aqueous ammonia, to yield the final 2-Methyl-4(3H)-quinazolinone product.[5][6]
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: Common impurities include unreacted anthranilic acid, the intermediate 2-methyl-4H-3,1-benzoxazin-4-one (due to incomplete reaction), and N,N-diacetylanthranilic acid.[5] The formation of the di-acetylated byproduct is often the result of using a large excess of acetic anhydride or poorly controlled reaction temperatures.[5]
Q3: How does reaction temperature affect byproduct formation?
A3: Temperature control is critical, especially during the initial acylation of anthranilic acid, which is an exothermic process.[5] Uncontrolled temperature spikes can accelerate side reactions, leading to the formation of impurities like N,N-diacetylanthranilic acid and degradation of the benzoxazinone intermediate.[5] A slow, controlled addition of acetic anhydride with efficient cooling is recommended for a successful and high-purity synthesis.[5]
Q4: What is the role of stoichiometry in minimizing impurities?
A4: Proper stoichiometry is essential for minimizing byproducts. While a slight excess of the acylating agent (acetic anhydride) can be beneficial, a large excess significantly increases the risk of forming N,N-diacetylanthranilic acid.[5] Carefully calculating and adhering to the optimal molar ratios of your reactants is a key step in preventing the formation of these impurities.[7]
Q5: My reaction appears complete by TLC, but the final product is impure. What are the likely causes?
A5: If starting materials are consumed but the product is impure, several factors could be at play. The most common cause is the occurrence of side reactions due to improper temperature control or incorrect stoichiometry during the reaction.[5] Another possibility is the degradation of the intermediate or final product due to prolonged heating after the reaction has reached completion.[5] Finally, ensure the purity of your starting materials, as contaminants can interfere with the reaction and introduce impurities.[2][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient heating or reaction time.[5] 2. Degradation of the intermediate or product at elevated temperatures.[5] 3. Sub-optimal stoichiometry of reagents. 4. Loss of product during work-up and isolation.[5] | 1. Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. Extend the reaction time and monitor for completion using TLC or HPLC.[5] 2. Adjust Stoichiometry: Re-evaluate the molar ratios. A slight excess of the acylating agent may be beneficial.[5] 3. Optimize Work-up: Minimize transfer steps and ensure efficient extraction to reduce product loss.[5] |
| High Impurity Profile | 1. Unreacted Starting Materials: Incomplete reaction.[5] 2. Side Reactions: The exothermic nature of the acylation can lead to side reactions if not properly controlled.[5] 3. Impure Reagents: Contaminants in starting materials can lead to unexpected byproducts.[2][7] | 1. Monitor Reaction: Use TLC or LC-MS to track the consumption of starting materials and determine the optimal reaction time.[7] 2. Control Temperature: Implement robust temperature control (e.g., ice bath, jacketed reactor) during the addition of acetic anhydride.[5] 3. Purify Starting Materials: If impurities are suspected, purify the starting materials before use.[2] |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the reaction or washing solvent. 2. Formation of a complex mixture of products that are difficult to separate.[2] | 1. Solvent Selection: Choose a recrystallization or washing solvent in which the product has low solubility at cooler temperatures. 2. Chromatography: If recrystallization is ineffective, purify the crude product using column chromatography on silica gel.[7] |
Data Presentation: Impact of Reaction Parameters on Purity
The following table summarizes how optimizing key reaction parameters can lead to a significant reduction in byproducts and an increase in overall yield and purity.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Temperature Control | Rapid addition of Acetic Anhydride at reflux. | Slow, dropwise addition of Acetic Anhydride at 0-5 °C, then gentle reflux. | Minimized di-acetylation and degradation byproducts.[5] |
| Stoichiometry (Ac₂O) | >3 equivalents | 1.5 - 2.5 equivalents | Reduced formation of N,N-diacetylanthranilic acid.[5] |
| Reaction Monitoring | Fixed time (e.g., 4 hours) | Monitored by TLC until disappearance of starting material. | Avoids product degradation from excessive heating and ensures reaction completion.[5][7] |
| Overall Result | ~60-70% Yield, <90% Purity | >80% Yield, >95% Purity[6] | A significantly purer product with higher overall yield. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent).
-
Slowly add acetic anhydride (2-2.5 equivalents) to the flask while stirring.[4] The reaction is exothermic; maintain control over the temperature.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours.[2][4]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product will often precipitate.
-
Collect the solid by filtration, wash with cold water or a non-polar solvent like hexane, and dry under a vacuum to obtain the benzoxazinone intermediate.[2]
Protocol 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Suspend the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as ethanol.[5]
-
Add an excess of aqueous ammonia solution to the suspension.[5][6]
-
Reflux the mixture and monitor the reaction by TLC until the intermediate is fully consumed.
-
Upon completion, cool the reaction mixture. The desired 2-Methyl-4(3H)-quinazolinone product will crystallize out.[5]
-
Filter the solid product, wash it with cold ethanol, and dry it under a vacuum.[5]
Visualizations
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for 2-Methyl-4(3H)-quinazolinone and a key byproduct.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Validation & Comparative
A Comparative Guide to the Efficacy of 2-Methyl-4(3H)-quinazolinone and Its Analogs
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anti-HIV effects.[2][3] This guide provides a comparative analysis of 2-Methyl-4(3H)-quinazolinone against other quinazolinone derivatives, supported by experimental data to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The biological profile of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the quinazoline ring.[1] Modifications at the 2, 3, 4, 6, and 8-positions have been extensively studied, revealing that even minor structural changes can lead to significant shifts in pharmacological activity.[2] The methyl group at the 2-position is a common and significant feature, and understanding its efficacy in comparison to other substituents is crucial for designing potent therapeutic agents.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of 2-Methyl-4(3H)-quinazolinone and related derivatives across various therapeutic areas.
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference Compound |
| Quinazolin-4(3H)-one | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Pseudomonas aeruginosa | - | - | |
| 2-Methyl-4(3H)-quinazolinone | Escherichia coli | Higher activity than Cpd 1 & 3 | - |
| Klebsiella pneumoniae | Higher activity than Cpd 1 & 3 | - | |
| Pseudomonas aeruginosa | Higher activity than Cpd 1 & 3 | - | |
| 2-Phenyl-4(3H)-quinazolinone | Escherichia coli | - | - |
| Klebsiella pneumoniae | - | - | |
| Pseudomonas aeruginosa | - | - | |
| 6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one | Bacillus subtilis, B. cereus, S. epidermidis, M. luteus, E. coli | Highest antimicrobial activity among tested compounds | - |
| Data synthesized from studies that noted comparative activity without providing specific MIC values for all compounds.[4][5] One study identified a specific 2-methyl derivative as having the highest activity.[6] |
Table 2: Anticancer Activity (Cytotoxicity) of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM/L) | Reference Drug |
| Triazino[4,3-c]quinazoline (derivative of 2-methyl-quinazolinone) | Hep-G2 (Liver) | 10.82 | Doxorubicin |
| MCF-7 (Breast) | 7.09 | Doxorubicin | |
| Thiosemicarbazide (derivative of 2-methyl-quinazolinone) | Hep-G2 (Liver) | 11.23 | Doxorubicin |
| MCF-7 (Breast) | 10.45 | Doxorubicin | |
| Tetrazino[1,6-c]quinazoline (derivative of 2-methyl-quinazolinone) | Hep-G2 (Liver) | 12.87 | Doxorubicin |
| MCF-7 (Breast) | 11.56 | Doxorubicin | |
| Azetidinyl (derivative of 2-methyl-quinazolinone) | Hep-G2 (Liver) | 29.46 | Doxorubicin |
| MCF-7 (Breast) | 31.85 | Doxorubicin | |
| Triazolo[4,3-c]quinazoline (derivative of 2-methyl-quinazolinone) | Hep-G2 (Liver) | 14.34 | Doxorubicin |
| MCF-7 (Breast) | 12.79 | Doxorubicin | |
| This table highlights the potent anticancer activity of various heterocyclic compounds synthesized using 2-Methyl-quinazolin-4(3H)-one as a starting material.[7] |
Table 3: Anti-inflammatory and Analgesic Activity of Quinazolinone Derivatives
| Compound | Assay | Key Efficacy Parameter | Reference Drug(s) |
| 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives | Carrageenan-induced rat paw edema | Inhibition of edema at 50 mg/kg | Indomethacin |
| 6,8-dibromo-2-methyl-3-(4'-morpholino-phenyl)-4(3H)-one | - | Highest analgesic and anti-inflammatory activity among tested compounds | - |
| 2-Phenyl-4(3H)-quinazolinone | Acetic acid-induced writhing in mice | Significant reduction in writhing; Higher activity than Cpd 1 & 2 | Aspirin, Indomethacin |
| 2-Methyl-4(3H)-quinazolinone | Acetic acid-induced writhing in mice | Significant analgesic activity | Aspirin, Indomethacin |
| Quinazolin-4(3H)-one | Acetic acid-induced writhing in mice | Significant analgesic activity | Aspirin, Indomethacin |
| Data compiled from multiple sources.[6][8][9] |
Experimental Protocols and Methodologies
The data presented above is derived from established experimental models. Below are detailed protocols for key assays.
Synthesis of 2-Methyl-4(3H)-quinazolinone
A common and efficient method for synthesizing the quinazolinone core involves the reaction of anthranilic acid with an appropriate reagent. For 2-Methyl-4(3H)-quinazolinone, this is typically achieved by heating anthranilic acid with acetic anhydride.[10] The resulting intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, can then be reacted with various amines or hydrazine hydrate to generate a wide array of 3-substituted quinazolinone derivatives.[10]
Caption: General synthetic pathway for 2-methyl-3-substituted-4(3H)-quinazolinones.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This in vivo model is a standard for evaluating acute anti-inflammatory activity.[8]
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw.
-
Treatment: Test compounds (e.g., 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives) and a standard drug like Indomethacin are administered orally (e.g., at 50 mg/kg) one hour prior to the carrageenan injection.[8] A control group receives only the vehicle.
-
Efficacy Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing
This model assesses peripheral analgesic activity by inducing a pain response.[8][9]
-
Animal Model: Swiss albino mice are commonly used.
-
Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution is administered to induce a characteristic stretching behavior known as writhing.[8]
-
Treatment: Test compounds and standard drugs (e.g., Aspirin, Indomethacin) are given orally 30 minutes before the acetic acid injection.[8]
-
Efficacy Measurement: The number of writhes is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection or reduction in writhing is calculated for each group compared to the control group.
Caption: Experimental workflow for the acetic acid-induced writhing assay.
Structure-Activity Relationship (SAR) Insights
The efficacy of quinazolinone derivatives is intrinsically linked to their chemical structure. SAR studies reveal several key trends:
-
Position 2: The substituent at this position is critical. The presence of a methyl group is essential for certain antimicrobial activities.[2] Comparing 2-methyl, 2-phenyl, and unsubstituted quinazolinones shows that the 2-substituent significantly influences antibacterial and analgesic potency.[4][9] Further modification of the 2-methyl group into more complex heterocyclic systems has yielded potent anticancer agents.[7]
-
Position 3: The introduction of substituted aromatic rings or other moieties at this position often enhances biological activity.[2] For instance, 2-methyl-3-aryl derivatives show notable anti-inflammatory effects.[8]
-
Benzene Ring: Substitutions on the fused benzene ring, such as halogens at positions 6 and 8, can improve antimicrobial properties.[2] The 6,8-dibromo substitution on a 2-methyl quinazolinone derivative resulted in the highest analgesic and anti-inflammatory activity in one study.[6]
Caption: Key positions on the quinazolinone core that modulate biological activity.
Conclusion
The available data indicates that 2-Methyl-4(3H)-quinazolinone is a versatile and potent scaffold. In direct comparisons, it demonstrates significant antibacterial and analgesic properties.[4][9] More importantly, it serves as a crucial starting material for the synthesis of derivatives with highly potent and specific activities, including powerful anticancer and anti-inflammatory agents.[7][8] The efficacy of the quinazolinone core is highly tunable, with substitutions at the 2, 3, 6, and 8-positions playing a pivotal role in determining the specific pharmacological profile. Future research should continue to explore novel substitutions on the 2-methyl-quinazolinone framework to develop next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. synthesis-and-antibacterial-activities-of-quinazolin-4-3h-one-2-methyl-4-3h-quinazolinone-and-2-phenyl-4-3h-quinazolinone - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
Validating the Anticancer Activity of 2-Methyl-4(3H)-quinazolinone in Cell Lines: A Comparative Guide
The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with the quinazolinone core structure emerging as a particularly promising candidate.[1][2][3][4] Derivatives of quinazolinone have demonstrated a wide spectrum of pharmacological effects, including potent anticancer activity.[5][6][7] This guide provides a comparative analysis of the anticancer activity of 2-Methyl-4(3H)-quinazolinone and its derivatives against various cancer cell lines, with a focus on experimental data and underlying mechanisms of action.
Comparative Anticancer Activity
The anticancer potential of quinazolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented below summarizes the cytotoxic effects of various 2-Methyl-4(3H)-quinazolinone derivatives and compares them with the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiourea Derivative (10) | HepG2 (Liver Cancer) | 16.35 | [8] |
| MCF-7 (Breast Cancer) | 68.75 | [8] | |
| Phenyl Thiosemicarbazide Derivative (19) | HepG2 (Liver Cancer) | 18.79 | [8][9][10] |
| MCF-7 (Breast Cancer) | 13.46 | [8][9][10] | |
| Triazino Derivative (18) | HepG2 (Liver Cancer) | 31.85 | [8][9][10] |
| MCF-7 (Breast Cancer) | 29.46 | [8][9][10] | |
| Tetrazino Derivative (20) | HepG2 (Liver Cancer) | 27.04 | [8][9][10] |
| MCF-7 (Breast Cancer) | 20.98 | [8][9][10] | |
| Azetidinone Derivative (23) | HepG2 (Liver Cancer) | 7.09 | [8][9][10] |
| MCF-7 (Breast Cancer) | 10.82 | [9][10] | |
| Triazolo Derivative (24) | HepG2 (Liver Cancer) | 13.46 | [9][10] |
| MCF-7 (Breast Cancer) | 18.79 | [9][10] | |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5i) | MCF-7 (Breast Cancer) | 3.65 | [11] |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k) | A549 (Lung Cancer) | 5.44 | [11] |
| MCF-7 (Breast Cancer) | 7.15 | [11] | |
| HeLa (Cervical Cancer) | 12.16 | [11] | |
| HT29 (Colon Cancer) | 10.35 | [11] | |
| HCT-116 (Colon Cancer) | 11.44 | [11] | |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5n) | A549 (Lung Cancer) | 5.09 | [11] |
| Doxorubicin (Reference Drug) | HepG2 (Liver Cancer) | 8.55 | [8] |
Mechanisms of Anticancer Action
Quinazolinone derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[1][2] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Cell Cycle Arrest
Several studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest at different phases.[2] For instance, certain N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates were found to arrest A549 lung cancer cells at the S and G2/M phases of the cell cycle.[11] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Caption: Workflow for analyzing cell cycle distribution.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Quinazolinone derivatives have been shown to be potent inducers of apoptosis.[12] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Simplified pathway of apoptosis induction.
Inhibition of Signaling Pathways
The anticancer activity of some quinazolinone derivatives has been linked to the inhibition of specific signaling pathways that are often dysregulated in cancer. For example, some derivatives have been investigated for their potential to inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.[13][14]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-Methyl-4(3H)-quinazolinone derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the viability assay and then harvested.
-
Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as previously described.
-
Staining: The harvested cells are washed with PBS and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.[1]
Conclusion
The data presented in this guide highlights the significant anticancer potential of 2-Methyl-4(3H)-quinazolinone and its derivatives. These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, often at concentrations comparable to or lower than the standard chemotherapeutic agent doxorubicin. Their mechanisms of action, which include the induction of cell cycle arrest and apoptosis, underscore their therapeutic promise. Further investigation into the structure-activity relationships and specific molecular targets of these quinazolinone derivatives will be crucial for the development of novel and effective anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 9. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cytotoxic activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - ProQuest [proquest.com]
Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4(3H)-quinazolinone Analogs
The 2-methyl-4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their anticonvulsant, central nervous system (CNS) depressant, anticancer, and antibacterial activities. The information is compiled from various studies to aid researchers, scientists, and drug development professionals in understanding the key structural modifications that influence biological outcomes.
Anticonvulsant and CNS Depressant Activity
Derivatives of 2-methyl-4(3H)-quinazolinone have been extensively studied for their effects on the central nervous system, with many exhibiting significant anticonvulsant and sedative-hypnotic properties. The well-known drug methaqualone, 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone, serves as a key reference compound in this class.[1][2] SAR studies have revealed that substitutions at the 2-methyl group and the 3-aryl group are critical for modulating activity.
-
Substitution at the 2-position: Most substitutions on the 2-methyl group tend to reduce or eliminate CNS depressant activity. However, a 2-fluoromethyl derivative and certain isothiouronium salts (which can hydrolyze in vivo to the 2-mercaptomethyl derivative) have shown activity comparable to methaqualone.[1] Replacement of the methyl group with larger functionalities like alkylthiomethyl or alkyloxymethyl groups has been reported to retain anticonvulsant activity.[2]
-
Substitution at the 3-position: The nature and position of substituents on the 3-aryl ring significantly influence anticonvulsant potency. Analogs with a single ortho substituent on the 3-aryl group have demonstrated promising anticonvulsant activity.[3] For instance, the presence of a butyl group at the 3-position has been shown to have a significant effect on preventing seizure spread and increasing the seizure threshold.[4] Benzyl substitution at this position also confers strong anticonvulsant activity.[4]
-
Modifications for Reduced Neurotoxicity: While some potent anticonvulsant analogs have been identified, they often exhibit neurotoxicity.[3] A key challenge in this area is to separate the desired anticonvulsant effects from sedative properties and neurotoxicity.
| Compound ID | R1 (at position 2) | R2 (at position 3) | Animal Model | Anticonvulsant Activity (ED50) | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| Methaqualone | -CH3 | o-tolyl | Mouse, Rat | - | - | - | [1] |
| 6l | -CH2CO(4-pyridyl) | o-tolyl | Mouse, Rat | - | - | - | [3] |
| 8i | -CH2CO(3-pyridyl) | o-chlorophenyl | Mouse, Rat | - | - | - | [3] |
| 8k | -CH2CO(3-pyridyl) | o-methoxyphenyl | Mouse, Rat | - | - | - | [3] |
| 8p | -CH2CO(3-pyridyl) | 2,6-dimethylphenyl | Mouse, Rat | - | - | - | [3] |
| 12 | -SCH2CONH-phthalimido | Phenyl | Mouse (PTZ-induced) | 457 mg/kg | 562 mg/kg | 1.22 | [5] |
| 38 | Thiophen-2-yl | (isoindoline-1,3-dione) | Mouse (PTZ-induced) | 251 mg/kg | 447 mg/kg | 1.78 | [5] |
| 8 | -CH3 | Butyl | Mouse (scPTZ) | 0.248 mmol/kg | >100 mg/kg | - | [4] |
| 13 | -CH3 | Butyl (with modifications on quinazolinone ring) | Mouse (scPTZ) | 0.239 mmol/kg | >100 mg/kg | - | [4] |
| 19 | -CH3 | Benzyl (with modifications on quinazolinone ring) | Mouse (scPTZ) | 0.338 mmol/kg | >100 mg/kg | - | [4] |
Note: Direct comparison of activity values should be done with caution due to variations in experimental protocols between studies.
Anticancer Activity
The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several approved drugs targeting protein kinases.[6] Modifications at positions 2 and 3 of the 2-methyl-4(3H)-quinazolinone ring system have yielded compounds with potent antiproliferative activities against various cancer cell lines.
-
Substitution at the 2-position: Introduction of a dithiocarbamate side chain at the C2-position has led to compounds with broad-spectrum antiproliferative activity.[7] For example, compound 5c was found to be most potent against the HT29 cell line, inducing G2/M phase arrest by promoting tubulin polymerization.[7]
-
Substitution at the 3-position: The addition of different heterocyclic moieties at the 3-position has been suggested to increase biological activity.[8]
-
Substitutions on the Quinazolinone Ring: The presence of a chlorine atom at the 7-position has been shown to favor anticonvulsant activity, a principle that can be explored for other biological activities as well.[8]
| Compound ID | R1 (at position 2) | R2 (at position 3) | A549 | MCF-7 | HeLa | HT29 | HCT-116 | Reference |
| 5c | -CH2SC(S)NHCH2(4-OCH3-Ph) | H | >50 | 17.34 | 12.85 | 5.53 | 10.21 | [7] |
| 1 (trifluoromethoxyphenyl) | -CH3 | 4-OCF3-Ph | - | - | - | - | - | [9] |
Note: The table presents a selection of data for comparative purposes.
Antibacterial Activity
Recent studies have highlighted the potential of 4(3H)-quinazolinone derivatives as a novel class of antibacterials, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
-
General Observations: The antibacterial activity of this scaffold is being actively explored, with promising compounds identified through in silico screening followed by chemical synthesis and biological evaluation.[10][11]
-
Compound 27: A specific derivative, compound 27 , has demonstrated potent activity against MRSA strains, low clearance, oral bioavailability, and efficacy in a mouse neutropenic thigh infection model.[10]
| Compound ID | R1 | R2 | R3 | S. aureus ATCC 29213 | MRSA Strains | Reference |
| 27 | (details in reference) | (details in reference) | (details in reference) | ≤0.5 | ≤0.5 | [10][11] |
Experimental Protocols
Anticonvulsant Activity Screening
A common method for evaluating anticonvulsant activity is the maximal electroshock (MES) induced seizure model and the subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice.[4]
-
Animal Preparation: Albino mice are used for the study. The test compounds are administered intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg body weight).[4]
-
MES Test: At a predetermined time after drug administration, a maximal electroshock is delivered via corneal electrodes. The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.
-
scPTZ Test: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[5] The animals are observed for a set period for the occurrence of clonic seizures. The ability of the test compound to prevent these seizures is recorded.
-
Neurotoxicity Screening (Rotarod Test): The neurotoxicity of the compounds is assessed using the rotarod test. Mice are trained to stay on a rotating rod. After drug administration, their ability to remain on the rod for a specific duration (e.g., one minute) is evaluated. Failure to stay on the rod indicates neurotoxicity.[4]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against various cancer cell lines (e.g., A549, MCF-7, HeLa, HT29, HCT-116) is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Antibacterial Activity Screening (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: The bacterial strain (e.g., S. aureus) is grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
General Synthetic Pathway for 2-Methyl-4(3H)-quinazolinone Analogs
The synthesis of 2-methyl-4(3H)-quinazolinone derivatives often starts from anthranilic acid. A common route involves the initial formation of a benzoxazinone intermediate.
Caption: General synthetic route to 2-methyl-3-substituted-4(3H)-quinazolinones.
Mechanism of Action for Anticancer Activity
Certain 2-substituted quinazolin-4(3H)-one analogs exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest.
References
- 1. Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Methyl-4(3H)-quinazolinone Cross-Reactivity with Other Receptors
A comprehensive guide for researchers and drug development professionals on the receptor interaction profile of 2-Methyl-4(3H)-quinazolinone, with a comparative look at its structural analogs.
Introduction
2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound that forms the core structure of many biologically active molecules. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including sedative-hypnotic, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Understanding the cross-reactivity of 2-Methyl-4(3H)-quinazolinone and its analogs with various receptors is crucial for drug development, as it helps in predicting potential therapeutic applications and off-target effects. This guide provides a comparative analysis of the known interactions of 2-Methyl-4(3H)-quinazolinone and its closely related derivatives with several key physiological receptors, supported by available experimental data and detailed methodologies.
Receptor Cross-Reactivity Profile
While comprehensive receptor screening data for 2-Methyl-4(3H)-quinazolinone is limited in publicly available literature, studies on its derivatives have revealed interactions with several receptor families. This section summarizes the known cross-reactivity, with a focus on GABA-A receptors, adenosine receptors, and ghrelin receptors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of 2-Methyl-4(3H)-quinazolinone and its derivatives for various receptors. It is important to note that direct quantitative data for the parent compound is often not available, and data from substituted analogs are used as a reference to infer potential interactions.
| Compound | Receptor Subtype | Binding Affinity (Ki) / Inhibitory Concentration (IC50) | Reference Compound |
| 2-Guanidine-4-methylquinazoline | GABA-A (α1β2) | IC50: 0.39 ± 0.05 µM | Bicuculline |
| 4-Methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | Adenosine A2B | Ki: 112 nM | - |
| Piperidine-substituted quinazolinone derivatives | Ghrelin Receptor (GHS-R1a) | Potent antagonists (specific values vary with substitution) | - |
| Quinazolin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | IC50 values in the range of 0.097 to 0.181 µM for potent derivatives | Erlotinib (IC50: 0.056 µM) |
| Quinazolin-4(3H)-one derivatives | Cyclin-Dependent Kinase 2 (CDK2) | IC50 values in the range of 0.173 to 0.177 µM for potent derivatives | Imatinib (IC50: 0.131 µM) |
Disclaimer: The data presented above is a compilation from various studies on different derivatives of the quinazolinone scaffold. Direct comparison should be made with caution due to variations in experimental conditions.
Key Receptor Interactions and Signaling Pathways
GABA-A Receptors
Quinazolinone derivatives, most notably methaqualone (a 2-methyl-3-aryl-substituted analog), are well-known for their modulatory effects on GABA-A receptors.[4][5][6] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.
Signaling Pathway: The binding of GABA to its receptor opens a chloride channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing neuronal inhibition.[5][6] Quinazolinone derivatives can act as positive allosteric modulators, enhancing the effect of GABA.
Adenosine Receptors
Certain quinazoline derivatives have been identified as antagonists of adenosine receptors, particularly the A2B subtype.[7] Adenosine receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.
Signaling Pathway: Adenosine A1 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[1][8] A2B receptors are often coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP. By acting as antagonists, quinazoline derivatives can block these signaling cascades.
Ghrelin Receptors
Piperidine-substituted quinazolinone derivatives have been developed as antagonists of the ghrelin receptor (GHS-R1a), which is implicated in appetite regulation and glucose metabolism.[9]
Signaling Pathway: The ghrelin receptor is a GPCR that primarily signals through the Gq protein, activating phospholipase C (PLC).[10][11] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), which mediate the downstream effects of ghrelin.[10][11]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding of a test compound to a specific receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor (e.g., [3H]-muscimol for GABA-A receptors), and varying concentrations of the test compound (2-Methyl-4(3H)-quinazolinone or its analog).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
The 2-Methyl-4(3H)-quinazolinone scaffold demonstrates a promiscuous binding profile, with its derivatives showing activity at a range of receptors, including GABA-A, adenosine, and ghrelin receptors, as well as various kinases. This cross-reactivity underscores the therapeutic potential of quinazolinone-based compounds but also highlights the importance of comprehensive receptor screening during the drug development process to ensure target selectivity and minimize off-target effects. Further research focusing on systematic screening of 2-Methyl-4(3H)-quinazolinone itself against a broad panel of receptors is warranted to fully elucidate its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex pharmacology of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 9. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-4(3H)-quinazolinone and Its Analogs
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the in vitro and in vivo activities of 2-Methyl-4(3H)-quinazolinone and related analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The data presented herein is collated from various preclinical studies and aims to elucidate the correlation between laboratory findings and efficacy in living organisms.
Comparative Efficacy: In Vitro vs. In Vivo
The following tables summarize the biological activities of 2-Methyl-4(3H)-quinazolinone and its derivatives, presenting a juxtaposition of their in vitro and in vivo performance.
Anti-inflammatory Activity
| Compound/Derivative | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Dose | In Vivo Efficacy | Reference Compound |
| 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives | --- | --- | Carrageenan-induced rat paw edema | 50 mg/kg | Inhibition of edema | Indomethacin |
| 2-Methyl-3-amino-4(3H)-quinazolinone and 2-methyl-3-(arylidene-amino)-4(3H)-quinazolinone derivatives | --- | --- | Carrageenan-induced rat paw edema | 50 mg/kg | 16.3% to 36.3% inhibition of edema | --- |
| 2-methyl-3-substituted 4-(3H)- quinazolinone derivatives | --- | --- | Carrageenan-induced rat paw edema | --- | Significant activity | Indomethacin |
Analgesic Activity
| Compound/Derivative | In Vivo Model | In Vivo Dose | In Vivo Efficacy | Reference Compound |
| 2-Methyl-quinazolin-4-(3H)-ones | Tail-immersion method in mice | --- | Mild analgesic activity | Pentazocine |
| Quinazolin-4(3H)-One, 2-Methyl-4(3H)-quinazolinone, and 2–Phenyl-4(3H)-quinazolin-4(3H)–one | Acetic acid-induced writhing in mice | --- | Significant analgesic activity. Compound with Phenyl group showed higher activity than Aspirin and Indomethacin. | Aspirin, Indomethacin |
| 2-Phenyl-4(3H)-quinazolinone | Acetic acid-induced writhing in mice | --- | Significant reduction in writhing | Aspirin, Indomethacin |
Antibacterial and Antifungal Activity
| Compound/Derivative | In Vitro Assay | Tested Organisms | In Vitro Results (MIC/Zone of Inhibition) |
| 2-Methyl-qninazolin-4(3H)-ones | Agar dilution method | Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Micrococcus luteus, Escherichia coli, Candida albicans, Aspergillus niger | Significant activity against all tested bacteria and fungi. |
| 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one | Agar dilution method | Bacteria and Fungi | Highest antimicrobial activity among tested compounds. |
| Quinazolin-4(3H)-One, 2-Methyl-4(3H)-quinazolinone, and 2–Phenyl-4(3H)-quinazolin-4(3H)–one | --- | Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa | Significant antibacterial activities. 2-Methyl-4(3H)-quinazolinone showed higher activity against the tested organisms. |
Anticancer Activity
| Compound/Derivative | In Vitro Assay | Cell Lines | In Vitro Results (IC50/GI50) | In Vivo Model | In Vivo Efficacy |
| Derivatives of 2-Methyl-quinazolin-4(3H)-one (compounds 18, 19, 20, 23, 24) | --- | HEPG2 and MCF-7 | IC50 values ranging from 10.82 - 29.46 µM/L (HepG2) and 7.09 - 31.85 µM/L (MCF-7) | --- | --- |
| 2-thieno-4(3H)-quinazolinone analogs (compounds 16, 26, 42) | NCI antitumor screen | --- | GI50 values of 12.7, 10.3, and 16.9 µM | --- | --- |
| 6,8-dibromo-2-styryl-4-quinazoline-3-(4-benzhydrazides) | In vitro short term antitumor study | Dalton's Lymphoma Ascites (DLA) cells | --- | Swiss albino mice with DLA cells | Significant activity, with compound IIIb showing a Mean Survival Time of 21 days and 53.6% Increase in Life Span. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo and in vitro studies cited.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[1]
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.
-
Treatment: The test compounds (e.g., 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives) and a standard drug like Indomethacin are administered orally at a specified dose (e.g., 50 mg/kg) one hour before the carrageenan injection.
-
Efficacy Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage inhibition of edema is calculated for each group relative to a control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice[1][3]
-
Animal Model: Swiss albino mice (20-25g) are used.
-
Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered.
-
Treatment: The test compounds and standard drugs (e.g., Aspirin, Indomethacin) are administered orally 30 minutes before the acetic acid injection.
-
Efficacy Measurement: The number of writhes (a characteristic stretching behavior) is counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of protection against writhing is calculated for each group compared to a control group.
In Vitro Antibacterial Activity: Agar Dilution Method[4]
-
Preparation of Media: A series of agar plates containing graded concentrations of the synthesized compounds are prepared.
-
Inoculation: The bacterial strains to be tested are inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Proposed Anti-inflammatory Signaling Pathway.
Conclusion
The available data strongly suggests that the 2-Methyl-4(3H)-quinazolinone scaffold is a versatile platform for the development of various therapeutic agents. Derivatives have demonstrated significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities in both in vitro and in vivo settings. While a direct quantitative correlation between in vitro potency and in vivo efficacy is not always straightforward and depends on the pharmacokinetic properties of the individual compounds, the consistent observation of biological activity across different models underscores the potential of this chemical class. Further studies focusing on establishing a clear in vitro-in vivo correlation (IVIVC) for specific derivatives are warranted to accelerate their clinical development.
References
Evaluating the Therapeutic Index of 2-Methyl-4(3H)-quinazolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Therapeutic Indices of Quinazolinone Derivatives and Reference Compounds
The therapeutic index is a quantitative measure of the relative safety of a drug. It is generally calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).
Table 1: Preclinical Therapeutic Index Data for Quinazolinone Derivatives and Reference Anticonvulsant Drugs
| Compound/Drug | Therapeutic Application | ED50 (mg/kg) | TD50/LD50 (mg/kg) | Therapeutic Index (TI) | Reference |
| Quinazolinone Derivative 12 | Anticonvulsant | 457 | TD50: 562; LD50: 1,288 | 2.82 | [1] |
| Quinazolinone Derivative 38 | Anticonvulsant | 251 | TD50: 447; LD50: 1,380 | 5.50 | [1] |
| Methaqualone (a 2-methyl-3-aryl-4(3H)-quinazolinone derivative) | Sedative-Hypnotic | Not specified | Not specified | Generally low | [2] |
| Phenytoin | Anticonvulsant | Not specified | Not specified | ~2 | [3] |
| Carbamazepine | Anticonvulsant | Not specified | Not specified | ~3 | [3] |
| Valproate | Anticonvulsant | Not specified | Not specified | >2 | [3] |
| Phenobarbital | Anticonvulsant | Not specified | Not specified | >2 | [3] |
Note: The therapeutic index for quinazolinone derivatives is based on preclinical animal studies and may not be directly translatable to humans. The data for reference drugs are established clinical estimates.
In the context of anticancer activity, a selectivity index (SI) is often used as an in vitro surrogate for the therapeutic index. It compares the cytotoxicity of a compound against cancer cell lines to its cytotoxicity against normal cell lines.
Table 2: In Vitro Selectivity of a Quinazolinone Derivative
| Compound | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (MCF-10A) | Selectivity Index (SI) | Reference |
| Bis-quinazolinone derivative 7e | 1.26 | Low toxicity | Not explicitly calculated, but noted to have low toxicity in normal cells | [4] |
Experimental Protocols
The determination of the therapeutic index relies on robust preclinical efficacy and toxicity studies. Below are detailed methodologies for key experiments.
Anticonvulsant Activity (Efficacy - ED50)
1. Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound (2-Methyl-4(3H)-quinazolinone or its derivatives) intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a predetermined time (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ED50 is the dose that protects 50% of the animals from the tonic extensor component of the seizure, calculated using a probit analysis.[5]
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is sensitive to drugs that are effective against absence seizures.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound at various doses.
-
After a suitable absorption period, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.[1]
-
Observe the animals for the onset of clonic convulsions for a period of 30 minutes.
-
The ED50 is the dose that protects 50% of the mice from clonic seizures.[5]
-
Neurotoxicity (Toxicity - TD50)
Rotorod Test: This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Train the mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1-2 minutes).
-
Administer the test compound at various doses.
-
At the time of peak effect, place the mice back on the rotating rod.
-
The TD50 is the dose at which 50% of the animals are unable to maintain their balance on the rod for the predetermined time.[5]
-
Acute Toxicity (Lethal Dose - LD50)
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound at a range of increasing doses to different groups of animals.
-
Observe the animals for mortality over a 24-hour period.
-
The LD50 is the dose that results in the death of 50% of the animals, typically calculated using the method of Litchfield and Wilcoxon.
-
Potential Signaling Pathways and Mechanism of Action
The mechanism of action for 2-Methyl-4(3H)-quinazolinone is not definitively established, but research on its derivatives suggests several potential pathways. Quinazolinone derivatives have been shown to possess a broad range of biological activities, including anticonvulsant, sedative-hypnotic, and anticancer effects.[6][7][8]
One of the primary proposed mechanisms for the anticonvulsant and sedative effects of quinazolinones is their interaction with the GABA-A receptor .[9] By acting as positive allosteric modulators, they can enhance the inhibitory effects of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
In the context of oncology, quinazolinone derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10][11] Additionally, some derivatives have been found to inhibit dihydrofolate reductase (DHFR) , an enzyme essential for DNA synthesis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H)- quinazolinone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
"comparison of synthetic routes for 2-Methyl-4(3H)-quinazolinone"
A Comprehensive Guide to the Synthetic Routes of 2-Methyl-4(3H)-quinazolinone
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of quinazolinone scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, 2-Methyl-4(3H)-quinazolinone is a key structural motif found in numerous biologically active compounds. This guide provides an objective comparison of the primary synthetic routes to this important molecule, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Comparative Analysis of Synthetic Yields and Conditions
The selection of a synthetic route is often governed by factors such as yield, reaction time, and the availability of starting materials. The following table summarizes the quantitative data for the most common methods of synthesizing 2-Methyl-4(3H)-quinazolinone.
| Synthetic Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Route 1: Two-Step Synthesis via Benzoxazinone | Anthranilic acid, Acetic anhydride, Amine source | Step 1: Reflux in ethanol at 85°C. Step 2: Reaction with amine. | Step 1: 6 hours | Step 1: ~95% (for benzoxazinone) | [1] |
| Route 2: From Anthranilamide | Anthranilamide, Triethylorthoacetate | Reflux in ethanol | 2 hours | 94% | [2] |
| Route 3: One-Pot Ultrasonic Synthesis | Anthranilic acid, Acetic anhydride, Aniline | Solvent-free, ultrasonic irradiation | Not specified | Excellent | [3] |
| Route 4: Niementowski Reaction (Microwave-Assisted) | Anthranilic acid, Amide | Microwave irradiation (e.g., 60W) | 20 minutes | Good | [4] |
| Route 5: Green Synthesis in Deep Eutectic Solvent | Anthranilic acid, Acetic anhydride, Amine | Stirring at 80°C in Choline chloride:urea | Varies | Moderate to Excellent | [5] |
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations involved in each route.
Detailed Experimental Protocols
For the practical application of these synthetic methods, detailed experimental procedures are provided below.
Route 1: Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
This is a widely used and reliable method for the synthesis of 2-methyl-4(3H)-quinazolinone and its derivatives.[1][5]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in ethanol.
-
Reagent Addition: Add acetic anhydride to the solution.
-
Reaction Conditions: Reflux the mixture at 85°C for 6 hours.
-
Work-up and Isolation: After cooling, the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, will precipitate. Collect the solid by filtration and wash with cold ethanol. The reported yield for this step is approximately 95%.[1]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
Reagent Addition: An amine source, such as an aqueous solution of ammonia or hydrazine hydrate, is added to the mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: The product is isolated by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.
Route 2: Synthesis from Anthranilamide and Triethylorthoacetate
This method offers a direct, one-step approach to the desired product with a high yield.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine anthranilamide (0.005 mol) and triethylorthoacetate (0.005 mol) in 20 mL of ethanol.
-
Reaction Conditions: Reflux the mixture with stirring for 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Concentrate the resulting solution under vacuum. Extract the residue with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the solid product.
-
Purification: Recrystallize the crude product from dimethylformamide (DMF) to yield pure 2-Methyl-4(3H)-quinazolinone. The reported yield is 94%.[2]
Route 3: One-Pot Ultrasonic-Assisted Synthesis
This environmentally friendly method provides excellent yields in a shorter time frame without the need for a solvent.[3]
-
Reaction Setup: In a suitable vessel, mix anthranilic acid (1 mmol), acetic anhydride (1.2 mmol), and a primary amine (e.g., aniline, 1 mmol).
-
Reaction Conditions: Subject the mixture to ultrasonic irradiation in a solvent-free environment.
-
Work-up and Isolation: The product can be isolated and purified by standard techniques such as recrystallization. This method is highlighted for its high efficiency and green chemistry principles.[3]
Route 4: Microwave-Assisted Niementowski Reaction
The classical Niementowski reaction can be significantly accelerated with higher yields using microwave irradiation.[4][6]
-
Reaction Setup: Combine anthranilic acid and a suitable amide (as the source for the 2-methyl group and the N3-substituent, if any) in a microwave-safe reaction vessel.
-
Reaction Conditions: Irradiate the mixture in a microwave reactor (e.g., at 60W for 20 minutes).[4] The reaction often proceeds rapidly under these conditions.
-
Work-up and Isolation: After cooling, the product can be isolated and purified using conventional methods. This approach is advantageous for its speed and efficiency.
Conclusion
The synthesis of 2-Methyl-4(3H)-quinazolinone can be achieved through several effective routes. The traditional two-step method starting from anthranilic acid and acetic anhydride is robust and high-yielding. For a more direct approach, the reaction of anthranilamide with triethylorthoacetate provides the product in excellent yield. For researchers seeking greener and more rapid syntheses, one-pot ultrasonic and microwave-assisted methods offer significant advantages in terms of reaction time and environmental impact. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methyl-4(3H)-quinazolinone as a Reference Standard in Analytical Chemistry
For researchers, scientists, and professionals in drug development, the selection of an appropriate reference standard is a critical cornerstone of accurate and reproducible analytical results. This guide provides an objective comparison of 2-Methyl-4(3H)-quinazolinone as a reference standard in analytical chemistry, evaluating its performance characteristics against potential alternatives and presenting supporting data where available.
Overview of 2-Methyl-4(3H)-quinazolinone as a Reference Standard
2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound that can be utilized as a reference standard in various analytical applications, particularly in the quantification of quinazolinone-based active pharmaceutical ingredients (APIs) and related compounds. Its utility as a reference standard is contingent on its purity, stability, and the availability of well-characterized analytical methods.
While commercially available, 2-Methyl-4(3H)-quinazolinone is often supplied as a research-grade chemical with a purity of approximately 97%. For use as a primary reference standard, a more thorough characterization and certification of purity would be required, ideally using a combination of analytical techniques.
Comparison with Alternative Reference Standards
The choice of a reference standard is often dictated by the specific analytical needs. Here, we compare 2-Methyl-4(3H)-quinazolinone with two potential alternatives: the parent compound 4(3H)-Quinazolinone and the structurally related, controlled substance Methaqualone.
| Feature | 2-Methyl-4(3H)-quinazolinone | 4(3H)-Quinazolinone | Methaqualone |
| Purity (as commercially available) | ~97% | 99.89% (example from a Certificate of Analysis) | High purity standards available due to its controlled status |
| Availability | Readily available as a research chemical | Available as a research chemical and in some cases as a certified reference material | Available as a certified reference standard, but subject to stringent regulations |
| Structural Similarity to Analytes | Good for 2-substituted quinazolinone derivatives | Good for the core quinazolinone structure | Good for methaqualone and its analogues |
| Regulatory Status | Not a controlled substance | Not a controlled substance | Controlled substance in many jurisdictions |
| Published Analytical Methods | Basic HPLC methods are available | Various analytical methods are published | Extensive literature on analytical methods (GC-MS, HPLC) due to its forensic importance[1][2][3] |
Data Presentation: Physicochemical Properties
A reliable reference standard must have well-defined physicochemical properties.
| Property | 2-Methyl-4(3H)-quinazolinone | 4(3H)-Quinazolinone |
| Molecular Formula | C₉H₈N₂O | C₈H₆N₂O |
| Molecular Weight | 160.17 g/mol | 146.15 g/mol |
| Melting Point | 231-233 °C | 214-217 °C |
| Appearance | White to off-white powder | White to off-white solid |
| Solubility in DMSO | 50 mg/mL (requires sonication)[4] | ≥ 100 mg/mL[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of a reference standard. Below are representative experimental protocols.
Synthesis and Purification of High-Purity 2-Methyl-4(3H)-quinazolinone
For applications requiring a primary reference standard, a highly pure material is necessary. The following protocol outlines a general procedure for synthesis and purification.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of 2-Methyl-4(3H)-quinazolinone.
Procedure:
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with excess acetic anhydride under reflux. The resulting intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is then isolated by filtration upon cooling.
-
Synthesis of 2-Methyl-4(3H)-quinazolinone: The intermediate is then reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid, under reflux to yield the crude product.
-
Purification: The crude 2-Methyl-4(3H)-quinazolinone is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to achieve high purity.
Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.
qNMR Experimental Workflow
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Procedure:
-
Sample Preparation: Accurately weigh the 2-Methyl-4(3H)-quinazolinone sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire the 1H NMR spectrum using parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.
-
Data Analysis: Integrate a well-resolved signal of 2-Methyl-4(3H)-quinazolinone and a signal of the internal standard. The purity is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC Experimental Workflow
Caption: General workflow for quantification using HPLC.
HPLC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the 2-Methyl-4(3H)-quinazolinone reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare the sample containing the analyte by dissolving it in the mobile phase or a compatible solvent.
-
Analysis: Inject the calibration standards into the HPLC system to establish a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of the analyte in the samples by comparing the peak area to the calibration curve.
Conclusion
2-Methyl-4(3H)-quinazolinone serves as a readily available and suitable reference standard for many research applications involving quinazolinone derivatives. Its straightforward synthesis and well-defined chemical properties are advantageous. However, for use in regulated environments requiring a primary reference standard, a more rigorous certification of purity, including techniques like qNMR, and comprehensive stability studies are necessary.
For applications demanding the highest metrological standards, sourcing a certified reference material of a related compound, such as 4(3H)-Quinazolinone, may be a more appropriate choice, provided its structural similarity is acceptable for the specific analytical method. In the context of forensic analysis, certified reference materials of methaqualone are the standard, but their procurement is highly regulated.
Ultimately, the choice of reference standard should be based on a thorough evaluation of the analytical method requirements, the desired level of accuracy and precision, and the regulatory context of the analysis.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Recommended methods for the identification and analysis of methaqualone / mecloqualone. For use by national drug analysis laboratories. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Recommended Methods for Testing Methaqualone/Mecloqualone [unodc.org]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-4(3H)-quinazolinone: A Guide for Laboratory Professionals
For immediate reference, 2-Methyl-4(3H)-quinazolinone should be treated as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory environment.
2-Methyl-4(3H)-quinazolinone is a chemical compound that requires careful management to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice. This document outlines the necessary steps for the safe handling and disposal of 2-Methyl-4(3H)-quinazolinone, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Before handling 2-Methyl-4(3H)-quinazolinone, it is crucial to be aware of its associated hazards. The compound is classified with the following GHS hazard statements:
Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[1]
-
Body Protection: A lab coat or a chemical-resistant apron.[1]
-
Respiratory Protection: A certified respirator should be used if handling the compound as a powder outside of a fume hood or if there is a risk of aerosolization.
Step-by-Step Disposal Procedure
The proper disposal of 2-Methyl-4(3H)-quinazolinone must be conducted through a licensed hazardous waste disposal company. Landfill disposal is not a recommended method. The following steps should be followed for the collection and preparation of this chemical waste for disposal:
-
Waste Segregation: All waste containing 2-Methyl-4(3H)-quinazolinone, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is particularly important to avoid mixing with strong oxidizing agents, acids, or bases.
-
Waste Collection: Collect all 2-Methyl-4(3H)-quinazolinone waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents as "2-Methyl-4(3H)-quinazolinone".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal service.
-
Disposal: Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor. Provide the disposal company with all available safety data for the compound. Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Codes | H302, H315, H319, H335 | [2] |
| Signal Word | Warning | [1] |
| Storage Class | 11 - Combustible Solids | |
| WGK (Germany) | WGK 3 |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Methyl-4(3H)-quinazolinone.
Caption: Disposal workflow for 2-Methyl-4(3H)-quinazolinone.
Emergency Procedures in Case of a Spill
In the event of a spill, the following emergency procedures should be followed:
-
Ensure adequate ventilation or perform the cleanup in a chemical fume hood.
-
Contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material.
-
Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly with an appropriate solvent, followed by soap and water.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of 2-Methyl-4(3H)-quinazolinone, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Methyl-4(3H)-quinazolinone. All procedures outlined are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
2-Methyl-4(3H)-quinazolinone is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes of the compound or solvents it is dissolved in. A face shield offers broader protection, especially when handling larger quantities or when there is a risk of energetic reactions. |
| Skin Protection | Gloves: Chemically resistant gloves such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before use. Lab Coat: A flame-resistant lab coat or gown that covers the arms and body. | Prevents direct skin contact with the chemical. While specific breakthrough time data for 2-Methyl-4(3H)-quinazolinone is not readily available, nitrile and neoprene are recommended for similar quinazoline derivatives. Provides a removable barrier to protect personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Required when handling the solid powder to minimize the inhalation of airborne particles. All handling of the solid should be performed in a certified chemical fume hood.[1][4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of 2-Methyl-4(3H)-quinazolinone and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Don appropriate PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a certified chemical fume hood to control dust and vapors.
-
Dissolving: When preparing solutions, add the solid 2-Methyl-4(3H)-quinazolinone to the solvent slowly to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn. Decontaminate all work surfaces.
Storage Plan
| Storage Condition | Specification | Rationale |
| Container | Store in a tightly sealed, clearly labeled container. | Prevents contamination and accidental misuse. |
| Environment | Keep in a cool, dry, well-ventilated area. | Minimizes degradation of the compound. |
| Compatibility | Store away from strong oxidizing agents. | Avoids potentially hazardous chemical reactions. |
Disposal Plan
All waste containing 2-Methyl-4(3H)-quinazolinone must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused solid 2-Methyl-4(3H)-quinazolinone and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions of 2-Methyl-4(3H)-quinazolinone in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps contaminated with 2-Methyl-4(3H)-quinazolinone must be disposed of in a designated sharps container.
Disposal Procedure
Disposal of 2-Methyl-4(3H)-quinazolinone and its associated waste must be conducted through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in the regular trash. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for the synthesis of a 2-methyl-3-substituted-quinazolin-4(3H)-one, a common procedure involving a related compound. Safety checkpoints are integrated into the workflow to highlight critical safety measures.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical relationship between hazard identification, risk assessment, control measures, and emergency preparedness when working with 2-Methyl-4(3H)-quinazolinone.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
